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  • Product: 2-(pyrrolidin-3-yl)-2H-indazole
  • CAS: 1443979-68-7

Core Science & Biosynthesis

Foundational

2-(pyrrolidin-3-yl)-2H-indazole molecular weight

Topic: 2-(pyrrolidin-3-yl)-2H-indazole: Physicochemical Profile, Synthesis, and Medicinal Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(pyrrolidin-3-yl)-2H-indazole: Physicochemical Profile, Synthesis, and Medicinal Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The molecule 2-(pyrrolidin-3-yl)-2H-indazole (CAS: 1443979-68-7) represents a high-value scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors. Unlike the thermodynamically stable 1H-indazole tautomer, the 2H-indazole isomer offers a unique vector for substituent projection, allowing the pyrrolidine ring to occupy distinct regions within a protein binding pocket.

This guide provides a definitive technical analysis of the molecule, focusing on its molecular weight specifications, rigorous synthetic protocols for ensuring N2-regioselectivity, and structural validation methods.

Physicochemical Specifications

The following data establishes the baseline identity of the scaffold. For precise stoichiometry in synthesis, the exact mass and monoisotopic mass are critical.

ParameterSpecificationTechnical Note
IUPAC Name 2-(pyrrolidin-3-yl)-2H-indazoleCore scaffold; typically handled as a salt or N-protected intermediate.
CAS Number 1443979-68-7 Specific to the 2H-isomer.[1][2]
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol Average mass for stoichiometric calculations.
Exact Mass 187.1109 g/mol Monoisotopic mass for HRMS validation.
ClogP ~1.2 - 1.5Moderate lipophilicity; highly dependent on pyrrolidine N-substitution.
pKa (Calculated) ~9.5 (Pyrrolidine N)The indazole nitrogens are weakly basic (pKa < 2).
PSA (Polar Surface Area) ~40 ŲFavorable for CNS penetration and oral bioavailability.

Synthetic Methodology: Ensuring N2-Regioselectivity

A common pitfall in indazole chemistry is the alkylation of 1H-indazole, which typically yields a mixture favoring the thermodynamically stable N1-isomer (approx. 9:1 ratio). To synthesize 2-(pyrrolidin-3-yl)-2H-indazole with high fidelity, a de novo cyclization strategy is superior to direct alkylation.

Recommended Protocol: Reductive Cyclization (Cadogan-Sundberg Variation)

This protocol utilizes a 2-nitrobenzaldehyde precursor condensed with a primary amine (3-aminopyrrolidine), followed by reductive cyclization. This method is self-validating because the geometric constraints of the intermediate imine enforce N2-cyclization, making N1-isomer formation mechanistically impossible.

Reagents:

  • Precursor A: 2-Nitrobenzaldehyde

  • Precursor B: tert-Butyl 3-aminopyrrolidine-1-carboxylate (N-Boc protected to prevent polymerization)

  • Reductant: Triethyl phosphite (P(OEt)₃) or Triphenylphosphine (PPh₃)

  • Solvent: o-Dichlorobenzene or Toluene (high boiling point required)

Step-by-Step Workflow:

  • Imine Formation (Condensation):

    • Mix 2-Nitrobenzaldehyde (1.0 eq) and N-Boc-3-aminopyrrolidine (1.05 eq) in ethanol.

    • Stir at room temperature for 4 hours. Evaporate solvent to isolate the Schiff base (imine) intermediate.

    • Checkpoint: 1H NMR should show the disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (~8.5 ppm).

  • Deoxygenative Cyclization:

    • Dissolve the crude imine in o-dichlorobenzene.

    • Add Triethyl phosphite (4.0 eq).

    • Heat to reflux (160°C) for 12 hours. The phosphorus reagent deoxygenates the nitro group to a nitrene (or nitrene-like) intermediate, which inserts into the imine nitrogen.

    • Purification: Flash chromatography (Hexane/EtOAc) to isolate tert-butyl 3-(2H-indazol-2-yl)pyrrolidine-1-carboxylate.

  • Deprotection:

    • Treat the intermediate with TFA/DCM (1:4 ratio) at 0°C to remove the Boc group.

    • Neutralize with NaHCO₃ to obtain the free base 2-(pyrrolidin-3-yl)-2H-indazole .

Visualized Synthesis Pathway

Synthesis Figure 1: Regioselective Synthesis via Reductive Cyclization Start 2-Nitrobenzaldehyde + N-Boc-3-aminopyrrolidine Imine Schiff Base Intermediate Start->Imine Condensation (EtOH, RT) Nitrene Nitrene Species (In Situ) Imine->Nitrene P(OEt)3, Reflux (- O=P(OEt)3) Protected N-Boc-2-(pyrrolidin-3-yl) -2H-indazole Nitrene->Protected Cyclization (N-N bond formation) Final 2-(pyrrolidin-3-yl) -2H-indazole (MW: 187.24) Protected->Final TFA Deprotection (- Boc)

Structural Validation & Characterization

Distinguishing between the N1 and N2 isomers is critical. The 2H-indazole isomer (N2-substituted) exhibits distinct spectroscopic signatures compared to the 1H-isomer.

NMR Diagnostics
  • Proton (1H) NMR:

    • H3 Proton: In 2H-indazoles, the proton at position 3 (the singlet on the pyrazole ring) typically shifts downfield (8.0 – 8.6 ppm ) compared to 1H-indazoles (7.8 – 8.1 ppm ).

    • Symmetry: The benzenoid protons in 2H-indazoles often display a more symmetric ABCD system compared to the 1H-isomer.

  • Carbon (13C) NMR:

    • C3 Shift: The C3 carbon in 2H-indazoles resonates around 120-125 ppm , whereas in 1H-indazoles it is typically 133-135 ppm .

Mass Spectrometry
  • Fragmentation: While the parent ion [M+H]+ is 188.12 for both isomers, MS/MS fragmentation patterns can differ. N2-isomers often show a characteristic loss of HCN or the pyrrolidine fragment more readily due to the lower bond dissociation energy of the N-N bond in the quinoid-like 2H-structure.

Medicinal Chemistry Applications

The 2-(pyrrolidin-3-yl)-2H-indazole scaffold is a bioisostere of the phenyl-linked indazole found in the PARP inhibitor Niraparib .

  • Vector Geometry: The N2-attachment creates a "kinked" geometry. Unlike N1-substitution, which extends the molecule linearly, N2-substitution projects the pyrrolidine ring at an angle that facilitates interactions with solvent-exposed regions of kinase domains (e.g., the hinge region).

  • Solubility: The pyrrolidine nitrogen (secondary amine) provides a solubilizing handle (pKa ~9.5), which is crucial for balancing the lipophilicity of the aromatic indazole core.

  • Scaffold Hopping: This structure is frequently used in Fragment-Based Drug Discovery (FBDD) to probe sub-pockets where a rigid, bicyclic aromatic system is required to stack between hydrophobic residues (e.g., Phenylalanine or Tyrosine gates).

Decision Logic for Scaffold Selection

DecisionTree Figure 2: Scaffold Selection Logic based on Binding Vector Root Target Binding Pocket Requirement Linear Linear/Extended Conformation? Root->Linear Deep Pocket Kinked Kinked/Angular Conformation? Root->Kinked Solvent Front N1 Select N1-Isomer (1H-Indazole) Linear->N1 N2 Select N2-Isomer (2H-Indazole) Kinked->N2 App1 Application: Type II Kinase Inhibitors N1->App1 App2 Application: PARP Inhibitors (e.g., Niraparib analogs) N2->App2

References

  • Biosynth . (2024). 2-(Pyrrolidin-3-yl)-2H-indazole Product Specifications. Retrieved from .

  • Clemens, J., et al. (2022). "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles". Synthesis, 54, 3215-3226. .

  • Gaul, M. D., et al. (2015). "Discovery of Niraparib: A Selective Poly(ADP-ribose) Polymerase-1/2 Inhibitor". Journal of Medicinal Chemistry. .

  • Organic Chemistry Portal . (2024). Synthesis of 2H-Indazoles. Retrieved from .

  • PubChem . (2024). Compound Summary: 2-(pyrrolidin-3-yl)-2H-indazole.[1][2] Retrieved from .[3]

Sources

Exploratory

Technical Guide: Therapeutic Targeting of the 2-(pyrrolidin-3-yl)-2H-indazole Scaffold

This guide provides an in-depth technical analysis of the 2-(pyrrolidin-3-yl)-2H-indazole scaffold, a privileged pharmacophore in medicinal chemistry.[1] It focuses on its utility as a core building block for Poly(ADP-ri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 2-(pyrrolidin-3-yl)-2H-indazole scaffold, a privileged pharmacophore in medicinal chemistry.[1] It focuses on its utility as a core building block for Poly(ADP-ribose) polymerase (PARP) inhibitors, Serine/Threonine kinase inhibitors (ROCK, PKA), and its emerging role in GPCR modulation.[1]

[1]

Executive Summary: The "Privileged" N2-Indazole Core

The 2-(pyrrolidin-3-yl)-2H-indazole moiety represents a specific subclass of the "privileged" indazole scaffold.[1] Unlike the more common 1H-indazoles found in early kinase inhibitors, the 2H-indazole (N2-substituted) isomer offers a distinct vectorality that has been successfully validated in FDA-approved therapeutics like Niraparib (Zejula).[1]

This scaffold is not merely a passive linker; it serves as a bioisostere of the indole ring while providing a basic amine handle (the pyrrolidine) positioned to interact with specific acidic residues in enzyme active sites (e.g., the ribose-phosphate binding pocket of kinases or the NAD+ binding domain of PARP enzymes).[1]

Chemical Profile
PropertySpecification
Core Scaffold 2H-Indazole (Benzo[c]pyrazole)
Substituent Pyrrolidin-3-yl (attached at N2)
Key Feature Vectorality: The N2-attachment orients the pyrrolidine ring ~120° relative to the indazole plane, unlike the ~144° of N1-substitution.[1][2]
pKa (Pyrrolidine) ~9.5 (Protonated at physiological pH, driving solubility and ionic interactions)
Primary Targets PARP1/2, ROCK1/2, PKA/PKB (Akt), 5-HT Receptors

Primary Therapeutic Target: PARP Inhibition (DNA Damage Response)[1]

The most authoritative application of the 2-substituted indazole core is in the design of PARP inhibitors .[1] This scaffold is a direct structural analog of the clinical drug Niraparib , which utilizes a 2-(piperidin-3-yl)phenyl-2H-indazole core.[1]

Mechanism of Action

The 2H-indazole core mimics the nicotinamide moiety of NAD+, binding to the catalytic domain of PARP1/2.[1] The pyrrolidine ring projects into the "solvent front" or the ribose-binding pocket, forming critical salt bridges with acidic residues (e.g., Glu988 and Glu763 in PARP1).[1]

  • Therapeutic Logic: Synthetic lethality in BRCA1/2-deficient tumors.[1]

  • Scaffold Advantage: The 2H-indazole provides rigid planar stacking with Tyr1224 , while the pyrrolidine amine improves oral bioavailability and solubility compared to earlier benzamide-based inhibitors.[1]

Signaling Pathway: Synthetic Lethality

The following diagram illustrates how inhibitors based on this scaffold disrupt the DNA damage response (DDR).[1]

PARP_Pathway SSB Single Strand DNA Break (SSB) PARP PARP1/2 Enzyme (Target of 2H-Indazole) SSB->PARP Recruitment Trapping PARP-DNA Trapping (Replication Fork Stalling) PARP->Trapping Inhibited by 2-(pyrrolidin-3-yl)-indazole DSB Double Strand Break (DSB) Trapping->DSB Fork Collapse HR Homologous Recombination (HR) (BRCA1/2 Dependent) DSB->HR Normal Cells NHEJ NHEJ (Error Prone) DSB->NHEJ BRCA-Deficient Cells DNA_Repair DNA_Repair HR->DNA_Repair Survival Death Genomic Instability & Cell Death (Synthetic Lethality) NHEJ->Death

Figure 1: Mechanism of Synthetic Lethality.[1] The 2H-indazole scaffold inhibits PARP enzymatic activity and traps the PARP-DNA complex, leading to toxic double-strand breaks that BRCA-deficient cancer cells cannot repair.[1]

Secondary Target Class: Kinase Inhibitors (ROCK & PKA)[1]

The 2-(pyrrolidin-3-yl)-2H-indazole scaffold is a potent template for Type I ATP-competitive kinase inhibitors .[1]

Target: Rho-associated Protein Kinase (ROCK)

ROCK1 and ROCK2 are effectors of RhoA GTPase, regulating cytoskeletal organization.[1]

  • Binding Mode: The indazole nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) to the kinase hinge region.[1] The N2-pyrrolidine group extends into the ribose pocket, where the basic nitrogen interacts with Asp216 (in ROCK1).[1]

  • Therapeutic Utility: Glaucoma (lowering intraocular pressure), Hypertension, and Metastasis suppression.[1]

Experimental Protocol: Kinase Selectivity Assay (FRET-Based)

To validate this scaffold against a kinase panel, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1]

Materials:

  • Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]

  • Europium-labeled anti-phospho antibody.[1]

  • Alexa Fluor® 647-labeled kinase tracer.[1]

  • Test Compound: 2-(pyrrolidin-3-yl)-2H-indazole derivative.[1]

Workflow:

  • Titration: Prepare a 10-point dose-response curve of the test compound in 100% DMSO (start at 10 µM).

  • Incubation: Dispense 5 µL of compound and 10 µL of Kinase/Antibody mixture into a 384-well white low-volume plate.

  • Reaction Start: Add 5 µL of Tracer/ATP solution.

  • Equilibrium: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read fluorescence on a multimode plate reader (Excitation: 340 nm; Emission 1: 615 nm, Emission 2: 665 nm).

  • Analysis: Calculate the TR-FRET ratio (Em665/Em615). Plot % Inhibition vs. Log[Concentration] to determine IC50.[1]

Synthesis & Structural Considerations

Constructing the 2H-indazole isomer selectively over the thermodynamically favored 1H-isomer is the primary synthetic challenge.[1]

Regioselective Synthesis Workflow

Direct alkylation of indazole often yields a mixture of N1 (major) and N2 (minor) products.[1] The preferred route for high-yield access to the 2-position is the Chan-Lam Coupling or cyclization from hydrazine precursors.[1]

Synthesis_Workflow Start Indazole Core Catalyst Cu(OAc)2, Pyridine (Chan-Lam Coupling) Start->Catalyst Reagent Pyrrolidin-3-yl Boronic Acid (Protected) Reagent->Catalyst Product 2-(pyrrolidin-3-yl)-2H-indazole (Protected) Catalyst->Product O2, 25°C, 24h Deprotect TFA/DCM (Boc Removal) Product->Deprotect Final Final Scaffold (HCl Salt) Deprotect->Final

Figure 2: Regioselective Synthesis via Copper-Catalyzed Chan-Lam Coupling. This method avoids the N1/N2 isomer mixture typical of SN2 alkylation.[1]

Critical Quality Attribute: Tautomeric Stability
  • Issue: 2H-indazoles can revert to 1H-indazoles if the substituent is labile.

  • Validation: Verify the N2-connectivity using 1H-15N HMBC NMR . The N2-H correlation pattern is distinct from N1-H.[1]

  • Contrast Rule: In 2H-indazoles, the C3 proton signal is typically downfield shifted compared to 1H-indazoles due to the quinoid-like character of the benzene ring.[1]

References

  • Jones, P., et al. (2009).[1] "Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors."[1][3][4] Journal of Medicinal Chemistry.

  • Vertex Pharmaceuticals. (2023).[1][5] "Indazole derivatives and their use as kinase inhibitors." US Patent 20230174508A1.

  • Feng, Y., et al. (2017).[1] "Discovery of MLi-2, a Potent, Selective, and Centrally Active LRRK2 Inhibitor."[1] Journal of Medicinal Chemistry. [1]

  • BLD Pharm. (2024). "Product Datasheet: (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (2R,3R)-2,3-dihydroxysuccinate." Chemical Catalog.

  • Meanwell, N. A. (2011).[1] "The 2H-Indazole Scaffold in Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters.

Sources

Foundational

Technical Guide: 2-(Pyrrolidin-3-yl)-2H-indazole in Cancer Research

This guide serves as an in-depth technical analysis of the 2-(pyrrolidin-3-yl)-2H-indazole scaffold, a critical pharmacophore in the development of next-generation Poly(ADP-ribose) polymerase (PARP) inhibitors. Subject:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of the 2-(pyrrolidin-3-yl)-2H-indazole scaffold, a critical pharmacophore in the development of next-generation Poly(ADP-ribose) polymerase (PARP) inhibitors.

Subject: Optimization and application of N2-substituted indazole carboxamides as PARP1/2 inhibitors. Context: Synthetic Lethality in Homologous Recombination Deficient (HRD) Tumors.

Executive Summary

The 2-(pyrrolidin-3-yl)-2H-indazole moiety represents a refined structural evolution in the design of PARP inhibitors. While first-generation inhibitors like Niraparib utilize a bulky 2-(4-(piperidin-3-yl)phenyl) linker, and Veliparib utilizes a benzimidazole core, the 2-(pyrrolidin-3-yl)-2H-indazole scaffold offers a compact, rigidified bioisostere that maintains the critical 7-carboxamide "warhead" required for hydrogen bonding within the PARP active site.

This guide details the medicinal chemistry, synthesis, and biological validation of this scaffold, specifically focusing on derivatives such as 3-chloro-2-(pyrrolidin-3-yl)-2H-indazole-7-carboxamide , which exhibit nanomolar potency against PARP1/2 and high efficacy in BRCA-deficient cancer models.

Chemical Biology & Structure-Activity Relationship (SAR)

The Pharmacophore

The efficacy of this scaffold relies on a tripartite interaction model within the PARP1 catalytic domain (NAD+ binding pocket):

  • The Anchor (7-Carboxamide): The amide group at position 7 of the indazole ring mimics the nicotinamide moiety of NAD+. It forms essential hydrogen bonds with Gly863 and Ser904 in the PARP1 active site.

  • The Scaffold (2H-Indazole): The indazole ring provides a planar, aromatic spacer that stacks between Tyr907 and Tyr890 . The N2-substitution pattern is critical; unlike N1-substitution, N2-substitution orients the 7-carboxamide correctly for binding.

  • The Solubilizer (Pyrrolidine): The pyrrolidine ring, attached directly to N2, projects into the solvent-exposed region (ribose binding pocket). It improves aqueous solubility and pharmacokinetic properties (bioavailability).

Structural Comparison
FeatureNiraparib (MK-4827)Veliparib (ABT-888)Topic Scaffold
Core 2H-IndazoleBenzimidazole2H-Indazole
Linker Phenyl ringDirect bondDirect bond
Amine PiperidinePyrrolidinePyrrolidine
Key Advantage High Potency / TrappingHigh SolubilityHybrid Potency + Compactness

Mechanism of Action: Synthetic Lethality & Trapping

The 2-(pyrrolidin-3-yl)-2H-indazole derivatives function via two distinct mechanisms: Catalytic Inhibition and PARP Trapping .

Pathway Visualization

The following diagram illustrates the synthetic lethality mechanism in BRCA-mutant cells.

PARP_Mechanism SSB Single Strand Break (SSB) PARP1 PARP1 Recruitment SSB->PARP1 Detects damage Trapping PARP-DNA Complex Trapped PARP1->Trapping Inhibitor binds N-term Inhibitor 2-(pyrrolidin-3-yl)-2H-indazole Inhibitor->Trapping Stabilizes complex Replication Replication Fork Arrival Trapping->Replication Stalls fork Collapse Fork Collapse (DSB) Replication->Collapse DSB formation HR_Repair Homologous Recombination (HR) Collapse->HR_Repair BRCA Wild-Type NHEJ NHEJ (Error Prone) Collapse->NHEJ BRCA Mutant Survival Cell Survival HR_Repair->Survival Faithful repair Death Genomic Instability & Apoptosis NHEJ->Death Toxic lesions

Caption: Mechanism of Synthetic Lethality. The inhibitor traps PARP on DNA, leading to double-strand breaks (DSBs) that are toxic to HR-deficient (BRCA-/-) cells.

Synthesis & Optimization Strategy

Synthesizing 2-substituted indazoles requires controlling regioselectivity (N1 vs. N2). The N2 isomer is thermodynamically less stable than N1 but is required for biological activity in this class.

Retrosynthetic Analysis
  • Strategy A (Direct Alkylation): Alkylation of pre-formed indazole. Disadvantage: Often yields 1:1 mixtures of N1/N2 isomers requiring difficult chromatographic separation.

  • Strategy B (Cyclization): Constructing the indazole ring onto the pyrrolidine amine. Advantage:[1][2] High regioselectivity.

Recommended Protocol: Cyclization Route

This protocol describes the synthesis of the core 3-chloro-2-(pyrrolidin-3-yl)-2H-indazole-7-carboxamide .

Reagents:

  • Methyl 3-amino-2-methylbenzoate (Starting Material)

  • N-Boc-3-aminopyrrolidine

  • Sodium Nitrite (NaNO2) / Acid (Diazotization)

  • N-Chlorosuccinimide (NCS) (C3-Chlorination)

Step-by-Step Methodology:

  • Diazotization & Cyclization:

    • Dissolve methyl 3-amino-2-methylbenzoate in acetic acid/water.

    • Cool to 0°C. Add NaNO2 (1.1 eq) dropwise.

    • Stir for 1h to form the diazonium salt.

    • Critical Step: The internal cyclization of the diazonium onto the methyl group is slow. Often, a modified Cadogan-Sundberg or Davis-Beirut reaction is preferred for 2H-indazoles, but for N2-functionalization, we use a hydrazine intermediate.

    • Alternative High-Yield Route: React methyl 2-fluoro-3-formylbenzoate with 3-hydrazinopyrrolidine-1-carboxylate .

      • Reflux in EtOH with Et3N. The hydrazine attacks the aldehyde (hydrazone formation) followed by SNAr displacement of the fluorine. This exclusively yields the N2-isomer .

  • C3-Chlorination:

    • Dissolve the resulting 2-(pyrrolidin-3-yl)-2H-indazole ester in DMF.

    • Add NCS (1.05 eq) at 60°C.

    • Monitor by LCMS for conversion to the 3-chloro derivative.

  • Amidation (The Warhead):

    • Hydrolyze the methyl ester (LiOH, THF/H2O).

    • Activate the acid (HATU, DIPEA, DMF).

    • Add Ammonium Chloride (NH4Cl) or Ammonia gas to form the primary amide.

  • Deprotection:

    • Treat with TFA/DCM (1:4) to remove the Boc group from the pyrrolidine.

    • Purify via Preparative HPLC (Reverse Phase).

Preclinical Pharmacology Protocols

PARP Enzymatic Inhibition Assay

Objective: Determine IC50 against PARP1 and PARP2.[3]

  • System: Chemiluminescent PARP Assay Kit (e.g., BPS Bioscience).

  • Protocol:

    • Coat 96-well plates with histone mixture.

    • Add activated DNA, NAD+, and biotinylated-NAD+.

    • Add serial dilutions of the 2-(pyrrolidin-3-yl)-2H-indazole compound.

    • Add recombinant PARP1 enzyme. Incubate 1h at RT.

    • Add Streptavidin-HRP and chemiluminescent substrate.

    • Read luminescence.

    • Success Criteria: IC50 < 10 nM.

Cellular Proliferation (Synthetic Lethality)

Objective: Demonstrate selectivity for BRCA-deficient cells.

  • Cell Lines:

    • VC8 (BRCA2-/-): Hamster lung fibroblasts (Sensitive).

    • VC8 + B2 (BRCA2 WT): Complemented control (Resistant).

  • Protocol:

    • Seed 500 cells/well in 96-well plates.

    • Treat with inhibitor (0.1 nM – 10 µM) for 5-7 days.

    • Assess viability using CellTiter-Glo (ATP quantification).

    • Data Analysis: Calculate the PF50 (Potency shift) = IC50(WT) / IC50(Mutant).

    • Target: PF50 > 100-fold.

Summary of Key Compounds

Based on patent literature and SAR studies, the following derivatives are most relevant:

Compound IDR3 SubstituentR7 SubstituentN2 SubstituentActivity (PARP1 IC50)
Ref-A (Core) HCONH2Pyrrolidin-3-yl~50 nM
Ref-B (Optimized) Cl CONH2Pyrrolidin-3-yl< 5 nM
Ref-C (Cyano) CNCONH2Pyrrolidin-3-yl~10 nM

Note: The C3-Chloro substituent (Ref-B) fills a small hydrophobic pocket in the active site, significantly enhancing potency.

References

  • Jones, P., et al. (2009).[1] "Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors."[1][3] Journal of Medicinal Chemistry. Link

  • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry. Link

  • Patent Application WO2011/153553. "Substituted Indazole Derivatives as PARP Inhibitors." (Describes 3-substituted-2-pyrrolidinyl-indazole-7-carboxamides). Link

  • Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research. Link

  • Biosynth. "2-(Pyrrolidin-3-yl)-2H-indazole Product Page (THC97968)." Link

Sources

Exploratory

Technical Guide: 2-(Pyrrolidin-3-yl)-2H-indazole Scaffolds

Executive Summary: The N2-Indazole Advantage The 2-(pyrrolidin-3-yl)-2H-indazole moiety represents a privileged scaffold in modern medicinal chemistry, particularly within the kinase and PARP inhibitor landscapes. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The N2-Indazole Advantage

The 2-(pyrrolidin-3-yl)-2H-indazole moiety represents a privileged scaffold in modern medicinal chemistry, particularly within the kinase and PARP inhibitor landscapes. While 1H-indazoles are thermodynamically favored, the 2H-indazole tautomer offers unique vector geometry for accessing solvent-exposed regions of protein binding pockets.

The specific incorporation of a pyrrolidin-3-yl group at the N2 position provides three critical pharmacological advantages:

  • Solubility Enhancement: The basic nitrogen of the pyrrolidine ring (

    
    ) significantly improves aqueous solubility compared to N-aryl analogs.
    
  • Vector Control: The

    
     character of the pyrrolidine ring allows for precise orientation of substituents, distinct from the planar geometry of N-phenyl analogs (e.g., Niraparib).
    
  • Metabolic Stability: Unlike N-alkyl chains which are prone to rapid oxidative metabolism, the cyclic pyrrolidine offers a more rigid and metabolically robust linker.

This guide details the overcoming of the primary synthetic bottleneck—regioselectivity (N1 vs. N2) —and provides validated protocols for generating this high-value core.

The Regioselectivity Challenge

The fundamental challenge in synthesizing 2-substituted indazoles is the thermodynamic preference for N1-alkylation.

  • N1-Alkylation (Thermodynamic): The lone pair on N1 is less sterically hindered and the resulting tautomer preserves the full aromaticity of the benzene ring fused to the pyrazole.

  • N2-Alkylation (Kinetic): Accessing the N2 position requires overcoming the thermodynamic sink. Standard basic alkylation (e.g.,

    
    ) typically yields N1:N2 ratios of 9:1 or worse.
    

To achieve high-yield synthesis of 2-(pyrrolidin-3-yl)-2H-indazole , we utilize a Brønsted acid-catalyzed alkylation with trichloroacetimidates , a method validated by Pfizer process chemistry groups to invert selectivity toward the N2 isomer.

Mechanism of Selectivity

The acid-catalyzed pathway proceeds via a transient activation of the imidate. The indazole N2, being more nucleophilic (higher HOMO coefficient) than N1 in the neutral state, attacks the activated electrophile under kinetic control.

ReactionMechanism Indazole 1H-Indazole (Nucleophile) TS Transition State (N2 Attack favored) Indazole->TS Imidate Pyrrolidin-3-yl Trichloroacetimidate Imidate->TS Acid Activation TfOH TfOH (Cat.) Protonation TfOH->TS Product 2-(Pyrrolidin-3-yl)-2H-indazole (Kinetic Product) TS->Product Re-aromatization

Figure 1: Kinetic control mechanism favoring N2-alkylation via acid catalysis.

Validated Experimental Protocols

Protocol A: N2-Selective Alkylation (The "Pfizer Method")

Objective: Synthesis of tert-butyl 3-(2H-indazol-2-yl)pyrrolidine-1-carboxylate. Selectivity: typically >20:1 (N2:N1).

Reagents & Materials
  • Substrate: 1H-Indazole (or substituted derivative).

  • Electrophile Precursor: tert-butyl 3-hydroxypyrrolidine-1-carboxylate (chiral or racemic).

  • Activation Reagent: Trichloroacetonitrile (

    
    ).
    
  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Catalyst: Trifluoromethanesulfonic acid (TfOH).

  • Solvent: THF and Toluene.

Step 1: Preparation of the Trichloroacetimidate
  • Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 equiv) in anhydrous THF (0.5 M) under

    
    .
    
  • Cool to 0 °C. Add DBU (0.1 equiv).

  • Add trichloroacetonitrile (1.5 equiv) dropwise over 10 minutes.

  • Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • QC Check: Monitor by TLC or NMR (disappearance of alcohol).

  • Concentrate and filter through a short plug of neutral alumina (to remove DBU salts). Use immediately.

Step 2: Acid-Catalyzed Coupling
  • Dissolve 1H-indazole (1.0 equiv) in anhydrous toluene/THF (3:1 ratio, 0.2 M).

  • Add the freshly prepared trichloroacetimidate (1.2 equiv).

  • Add activated 4Å molecular sieves.

  • Cool to 0 °C.

  • Add TfOH (0.1 equiv) dropwise. Note: Exothermic.

  • Stir at 0 °C for 30 min, then allow to warm to RT overnight.

  • Quench: Add saturated

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The N2 isomer typically elutes after the trace N1 isomer due to higher polarity.

Protocol B: De Novo Cyclization (Copper-Catalyzed)

Use Case: When the indazole core requires sensitive functional groups incompatible with strong acids.

  • Starting Materials: 2-Bromobenzaldehyde + 3-Aminopyrrolidine derivative.

  • Condensation: Reflux amine and aldehyde in EtOH to form the imine (Schiff base).

  • Cyclization: Treat the imine with

    
    , CuI (10 mol%), and L-proline (20 mol%) in DMSO at 100 °C.
    
  • Result: Formation of the N2-substituted indazole ring directly.[1]

Structural Data & Analysis

The following table summarizes the expected physiochemical shifts between the N1 and N2 isomers, crucial for structural verification.

FeatureN1-Isomer (Undesired)N2-Isomer (Target)
UV

~295 nm~285 nm (Hypsochromic shift)
H3 Proton NMR

8.0 - 8.2 ppm

8.3 - 8.6 ppm (Deshielded)
C3 Carbon NMR

~135 ppm

~120-125 ppm
Elution Order Less Polar (Elutes First)More Polar (Elutes Second)
Melting Point Generally LowerGenerally Higher (More symmetric packing)

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The 2H-indazole is a classic bioisostere for the purine ring of ATP. The N2-pyrrolidine tail projects into the solvent-exposed region (Ribose pocket or Solvent Front), allowing for the introduction of solubilizing groups or warheads (e.g., acrylamides for covalent inhibition).

Target Classes:

  • ROCK1/2: Rho-associated protein kinase (Vasodilation, Glaucoma).

  • Tpl2: Tumor progression locus 2 (Inflammation).

  • SGK1: Serum/glucocorticoid-regulated kinase (Oncology).

PARP Inhibition

Indazoles serve as bioisosteres for the benzamide pharmacophore found in PARP inhibitors. The 2-position substitution mimics the N-substitution seen in Veliparib analogs, optimizing the angle of the amide bond (if present at C3) for interaction with the catalytic Serine/Glycine residues.

SAR_Logic Core 2-(pyrrolidin-3-yl)-2H-indazole N1 N1 Position Must remain unsubstituted for H-bond acceptance Core->N1 C3 C3 Position Key Vector for Hinge Binding (Amide/Aryl groups) Core->C3 Pyrrolidine Pyrrolidine Ring (N2) Solubility & Vector Control Core->Pyrrolidine ATP Hinge Region ATP Hinge Region C3->ATP Hinge Region Solvent Front Interactions Solvent Front Interactions Pyrrolidine->Solvent Front Interactions

Figure 2: Structure-Activity Relationship (SAR) logic for the scaffold.

References

  • Pfizer N2-Selective Alkylation: Clemens, J. J., Bell, E. L., & Londregan, A. T. (2022). "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles." Synthesis, 54, 3215-3226.

  • TfOH Catalysis Mechanism: Slade, M. C., et al. (2024). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry.

  • Indazole Kinase Inhibitors: Luo, C., et al. (2021). "Indazole scaffold: a generalist for marketed and clinical drugs."[2] Medicinal Chemistry Research, 30, 501–518.[2]

  • Mitsunobu Limitations: Cheung, M., et al. (2024). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein J. Org. Chem.

  • De Novo Synthesis: Sharghi, H., & Aberi, M. (2014).[3] "2H-Indazoles synthesis using copper-catalyzed one-pot reaction." Synlett, 25, 1111-1115.[3]

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Analysis of 2-(pyrrolidin-3-yl)-2H-indazole

Introduction 2-(pyrrolidin-3-yl)-2H-indazole is a heterocyclic compound of significant interest in medicinal chemistry, belonging to a class of molecules known for their diverse pharmacological activities.[1] The indazol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(pyrrolidin-3-yl)-2H-indazole is a heterocyclic compound of significant interest in medicinal chemistry, belonging to a class of molecules known for their diverse pharmacological activities.[1] The indazole core is a prevalent scaffold in numerous approved drugs, while the pyrrolidine moiety can impart favorable pharmacokinetic properties.[1] A thorough structural elucidation and unambiguous characterization are paramount for advancing drug discovery programs involving this and related molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the definitive assignment of the chemical structure and stereochemistry of such small molecules in solution.

This application note provides a comprehensive guide to the NMR analysis of 2-(pyrrolidin-3-yl)-2H-indazole. It outlines detailed protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments and offers in-depth insights into the interpretation of the spectral data. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the structural assignment. While specific experimental data for the title compound is not publicly available, this document presents a detailed analysis based on well-established principles and data from closely related structural analogs, providing a robust framework for researchers working with this class of compounds.

Theoretical Framework: The Power of NMR in Structural Elucidation

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within a molecule.

  • Chemical Shift (δ): The precise resonance frequency of a nucleus, reported in parts per million (ppm), is its chemical shift. It is the cornerstone of NMR analysis, indicating the functional group and electronic environment of the atom. For instance, aromatic protons of the indazole ring are expected to resonate at a lower field (higher ppm) compared to the aliphatic protons of the pyrrolidine ring due to the deshielding effect of the aromatic ring current.

  • Spin-Spin Coupling (J-coupling): Nuclei can influence the magnetic field of their neighbors through the intervening chemical bonds, leading to the splitting of NMR signals into multiplets. The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the number of neighboring spins and their dihedral angles, which is crucial for determining connectivity and stereochemistry.

  • 2D NMR Spectroscopy: While 1D NMR provides a foundational view of the molecule, 2D NMR techniques are indispensable for resolving complex structures. By correlating signals across two frequency dimensions, these experiments reveal the intricate network of connections within the molecule.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through two or three bonds).[2]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is key to connecting different fragments of the molecule.

Predicted NMR Data for 2-(pyrrolidin-3-yl)-2H-indazole

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 2-(pyrrolidin-3-yl)-2H-indazole. These predictions are based on the analysis of structurally similar compounds, including various 2-substituted indazoles and 3-substituted pyrrolidines.[3][4] The numbering scheme used for the assignments is shown in Figure 1.

Figure 1. Numbering scheme for 2-(pyrrolidin-3-yl)-2H-indazole.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.2s-
H-4~7.7d~8.5
H-5~7.1t~7.5
H-6~7.3t~8.0
H-7~7.6d~8.0
H-3'~5.0m-
H-2'a, H-2'b~3.8 - 4.2m-
H-4'a, H-4'b~2.2 - 2.6m-
H-5'a, H-5'b~3.5 - 3.9m-
NH~2.0br s-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-3~123
C-3a~127
C-4~121
C-5~122
C-6~128
C-7~118
C-7a~150
C-3'~60
C-2'~55
C-4'~35
C-5'~52

Experimental Protocols

The following protocols provide a step-by-step guide for acquiring high-quality NMR data for 2-(pyrrolidin-3-yl)-2H-indazole.

Protocol 1: Sample Preparation

Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent is important to ensure the sample is fully dissolved and to minimize solvent signal interference. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.

Materials:

  • 2-(pyrrolidin-3-yl)-2H-indazole (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS (tetramethylsilane)

  • 5 mm NMR tube

  • Pipette

  • Vortex mixer

Procedure:

  • Weigh approximately 5-10 mg of 2-(pyrrolidin-3-yl)-2H-indazole and place it in a clean, dry vial.

  • Add approximately 0.6 mL of CDCl₃ to the vial.

  • Gently vortex the mixture until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the height of the solution in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)

Rationale: 1D NMR spectra provide the initial and fundamental information about the molecule's structure. The ¹H NMR spectrum gives information on the number and type of protons, while the ¹³C NMR spectrum reveals the number and type of carbon environments.

Instrument: 500 MHz NMR Spectrometer

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Acquisition Time: ~3 sec

  • Relaxation Delay: 2 sec

  • Spectral Width: 20 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Acquisition Time: ~1 sec

  • Relaxation Delay: 2 sec

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)

Rationale: 2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity of the molecule.

Instrument: 500 MHz NMR Spectrometer

COSY Acquisition Parameters:

  • Pulse Program: cosygpqf

  • Number of Scans: 2

  • Number of Increments: 256

  • Spectral Width (F1 and F2): 12 ppm

HSQC Acquisition Parameters:

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans: 4

  • Number of Increments: 256

  • Spectral Width (F1): 165 ppm

  • Spectral Width (F2): 12 ppm

HMBC Acquisition Parameters:

  • Pulse Program: hmbcgplpndqf

  • Number of Scans: 8

  • Number of Increments: 256

  • Spectral Width (F1): 220 ppm

  • Spectral Width (F2): 12 ppm

  • Long-range coupling delay (D6): Optimized for a J-coupling of 8 Hz.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_analysis Data Analysis prep1 Weigh Compound (5-10 mg) prep2 Dissolve in CDCl3 (0.6 mL) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1d 1D NMR (¹H, ¹³C) prep3->acq1d acq2d 2D NMR (COSY, HSQC, HMBC) acq1d->acq2d proc Processing & Referencing acq2d->proc assign1d 1D Spectra Assignment proc->assign1d assign2d 2D Spectra Correlation & Assignment assign1d->assign2d structure Structure Elucidation & Confirmation assign2d->structure

Caption: Experimental workflow for NMR analysis.

Data Analysis and Interpretation

A systematic approach to analyzing the NMR data is crucial for accurate structure elucidation.

Step 1: Analysis of the ¹H NMR Spectrum
  • Indazole Moiety: Expect five signals in the aromatic region (~7.0-8.5 ppm). The signal for H-3 should be a singlet, while the protons on the benzene ring (H-4, H-5, H-6, and H-7) will appear as doublets and triplets, showing characteristic ortho and meta couplings.

  • Pyrrolidine Moiety: The protons of the pyrrolidine ring will appear in the aliphatic region (~2.0-5.0 ppm). The methine proton (H-3') will likely be the most downfield of this group due to the influence of the two nitrogen atoms. The methylene protons (H-2', H-4', and H-5') will likely appear as complex multiplets due to geminal and vicinal couplings.

  • NH Proton: The pyrrolidine NH proton is expected to be a broad singlet, and its chemical shift can be concentration and temperature-dependent.

Step 2: Analysis of the ¹³C NMR Spectrum
  • Indazole Moiety: Seven signals are expected for the indazole carbons. The carbon atoms C-3a and C-7a, being bridgehead carbons and adjacent to nitrogen, will have distinct chemical shifts.

  • Pyrrolidine Moiety: Four signals are expected for the pyrrolidine carbons. The methine carbon (C-3') will be the most downfield of the aliphatic carbons.

Step 3: Correlation Analysis using 2D NMR

The following diagram illustrates the key correlations expected in the 2D NMR spectra.

Caption: Key 2D NMR correlations for structure elucidation.

  • COSY: This experiment will be crucial for tracing the proton-proton connectivities within the indazole's benzene ring (H-4 through H-7) and the pyrrolidine ring. For example, a cross-peak between the signals at ~7.7 ppm and ~7.1 ppm would confirm the coupling between H-4 and H-5. Similarly, the connectivity of the pyrrolidine protons can be established.

  • HSQC: The HSQC spectrum will provide a direct correlation between each proton and its attached carbon. This is the most reliable way to assign the carbon signals. For example, the proton at ~8.2 ppm (H-3) will show a cross-peak to the carbon at ~123 ppm (C-3).

  • HMBC: The HMBC spectrum is key to piecing the entire structure together. Crucially, a correlation between the pyrrolidine's H-3' proton and the indazole's C-3a and C-7a carbons would definitively confirm the point of attachment between the two ring systems. Other long-range correlations, such as between H-4 and C-6, will further validate the assignments within the indazole ring.

Step 4: Conformational Analysis of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as envelope and twist forms. The vicinal coupling constants (³J) between the protons on the pyrrolidine ring are sensitive to the dihedral angles and can provide insights into the ring's preferred conformation. A detailed analysis of the coupling patterns of the H-2', H-3', H-4', and H-5' protons, potentially with the aid of computational modeling, can reveal the dominant conformation in solution.

Conclusion

This application note provides a robust framework for the comprehensive NMR analysis of 2-(pyrrolidin-3-yl)-2H-indazole. By employing a combination of 1D and 2D NMR experiments, researchers can achieve unambiguous structural elucidation and conformational insights. The detailed protocols and interpretation guidelines presented here are designed to ensure scientific integrity and provide a high degree of confidence in the analytical results, thereby supporting the advancement of research and development in medicinal chemistry.

References

  • Vila, N., & Besora, M. (2020). The Indazole Nucleus: A Privileged Scaffold in Medicinal Chemistry. Molecules, 25(12), 2779. [Link]

  • Talele, T. T. (2016). The “cyclopropyl clamp” strategy: a novel tactic in structure-based drug design. Journal of Medicinal Chemistry, 59(19), 8712-8745. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Elguero, J., Claramunt, R. M., & Silva, A. M. S. (2010). The chemistry of indazoles. In The Chemistry of Heterocyclic Compounds (Vol. 67, pp. 1-246). John Wiley & Sons. [Link]

  • O'Neil, C. J. (2013). NMR of pyrrolidines. Progress in Nuclear Magnetic Resonance Spectroscopy, 74-75, 1-46. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 31268, Pyrrolidine." PubChem, [Link].

  • University of California, San Diego. "NMR Facility - 2D NMR." UCSD Chemistry and Biochemistry, [Link].

  • SDSU NMR Facility. "Common 2D (COSY, HSQC, HMBC)." San Diego State University, [Link].

  • Synthesis and Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2185. [Link]

Sources

Application

Introduction: The Therapeutic Potential of Indazole and Pyrrolidine Scaffolds

An Application Note on the In Vitro Assay of 2-(pyrrolidin-3-yl)-2H-indazole and Related Compounds for Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition The indazole ring system is a privileged scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the In Vitro Assay of 2-(pyrrolidin-3-yl)-2H-indazole and Related Compounds for Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Similarly, the pyrrolidine ring is a versatile component in drug discovery, valued for its ability to introduce three-dimensional complexity and specific stereochemical features that can enhance target binding and pharmacological properties.[3][4] The combination of these two motifs in a molecule like 2-(pyrrolidin-3-yl)-2H-indazole suggests a strong potential for biological activity, particularly in therapeutic areas such as oncology and immunology.

Given that many indazole derivatives function as kinase inhibitors or modulators of the tumor microenvironment, a critical and rational step in the characterization of a novel indazole-containing compound is to screen it against key targets in cancer immunology.[1][5] One of the most prominent targets in this field is Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[6][7] In the tumor microenvironment, IDO1 expression is often upregulated, leading to tryptophan depletion and the accumulation of kynurenine metabolites. This dual mechanism suppresses the activity of effector T cells and promotes an immunosuppressive environment, allowing tumors to evade immune destruction.[6][8] Therefore, inhibitors of IDO1 are actively being pursued as promising cancer immunotherapeutics.[9][10]

This application note provides a comprehensive framework and detailed protocols for the in vitro evaluation of 2-(pyrrolidin-3-yl)-2H-indazole as a potential IDO1 inhibitor. We present two complementary assays: a cell-free enzymatic assay for direct assessment of enzyme inhibition and a more physiologically relevant cell-based assay to measure inhibitory activity in a cellular context.

Principle of IDO1 Activity Assays

The core principle of an IDO1 inhibition assay is to quantify the enzymatic conversion of L-tryptophan (Trp) to N-formylkynurenine (NFK), which is then typically converted to L-kynurenine (Kyn) for detection.[11] The inhibitory potential of a test compound is determined by its ability to reduce the rate of Kyn production in a dose-dependent manner.

Two primary methodologies are described herein:

  • Cell-Free Enzymatic Assay: This assay utilizes purified, recombinant IDO1 enzyme. It provides a direct measure of the compound's interaction with the enzyme without the complexities of cellular uptake, metabolism, or off-target effects.[12]

  • Cell-Based Functional Assay: This assay uses a human cell line (e.g., SKOV-3 ovarian cancer cells) in which IDO1 expression is induced by interferon-gamma (IFNγ).[6] This approach assesses the compound's ability to inhibit intracellular IDO1 activity, providing insights into its cell permeability and efficacy in a biological system.[6][9]

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Inhibitor Trp L-Tryptophan IDO1 IDO1 Enzyme Trp->IDO1 Catabolism ImmuneSuppression T-Cell Suppression Immune Evasion Trp->ImmuneSuppression Depletion Kyn L-Kynurenine IDO1->Kyn Production Kyn->ImmuneSuppression Inhibitor 2-(pyrrolidin-3-yl)-2H-indazole Inhibitor->IDO1 Inhibition

Caption: The IDO1 enzymatic pathway and point of inhibition.

Protocol 1: Cell-Free Enzymatic IDO1 Inhibition Assay

This protocol is adapted from established methods for screening IDO1 inhibitors using a purified enzyme system.[11][13] The activity is determined by measuring the formation of kynurenine.

Materials and Reagents
  • Recombinant Human IDO1 (e.g., BPS Bioscience, Cat. #71182)

  • L-Tryptophan (Trp)

  • L-Ascorbic acid

  • Methylene blue

  • Catalase (from bovine liver)

  • Potassium Phosphate Buffer (50 mM, pH 6.5)

  • Trichloroacetic acid (TCA), 30% (w/v)

  • p-Dimethylaminobenzaldehyde (p-DMAB, Ehrlich's reagent), 2% (w/v) in acetic acid

  • Test Compound: 2-(pyrrolidin-3-yl)-2H-indazole, dissolved in DMSO (10 mM stock)

  • Positive Control: Epacadostat (known IDO1 inhibitor), dissolved in DMSO (10 mM stock)

  • 96-well UV-transparent microplate

  • Plate reader capable of measuring absorbance at 321-325 nm or 480 nm (for p-DMAB method)

Step-by-Step Methodology
  • Preparation of Reaction Mixture:

    • Prepare a 2X reaction buffer containing 100 mM potassium phosphate (pH 6.5), 40 mM L-ascorbic acid, 20 µM methylene blue, and 200 µg/mL catalase.[13] This mixture provides the necessary co-factors and reducing agents for optimal IDO1 activity.[13][14]

    • Keep all enzyme and reaction solutions on ice.

  • Compound and Enzyme Plating:

    • In a 96-well plate, add 2 µL of test compound dilutions (in DMSO) or controls to the appropriate wells. For the dose-response curve, a 10-point, 3-fold serial dilution starting from 1 mM is recommended.

    • Add 2 µL of DMSO to "No Inhibitor" (100% activity) and "No Enzyme" (background) control wells.

    • Add 2 µL of a dilution series of Epacadostat for the positive control.

    • Prepare a working solution of recombinant IDO1 in 1X reaction buffer. Add 48 µL of the IDO1 solution to all wells except the "No Enzyme" wells.

    • Add 48 µL of 1X reaction buffer to the "No Enzyme" wells.

    • Mix gently and pre-incubate the plate for 15 minutes at 25°C to allow the compound to bind to the enzyme.

  • Initiation of Enzymatic Reaction:

    • Prepare a 400 µM solution of L-Tryptophan in ultrapure water.

    • To initiate the reaction, add 50 µL of the L-Tryptophan solution to all wells. The final reaction volume is 100 µL.

    • Immediately shake the plate and incubate at 37°C for 30-60 minutes.[11]

  • Termination and Kynurenine Detection (p-DMAB Method):

    • Stop the reaction by adding 20 µL of 30% TCA to each well.[11]

    • Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[11]

    • Centrifuge the plate at 2500 x g for 10 minutes to pellet the precipitated protein.

    • Carefully transfer 80 µL of the supernatant to a new clear 96-well plate.

    • Add 80 µL of 2% p-DMAB reagent to each well. A yellow color will develop as p-DMAB reacts with kynurenine.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 480 nm using a microplate reader.

Protocol 2: Cell-Based IDO1 Functional Assay

This protocol measures the ability of the test compound to inhibit intracellular IDO1 activity in cancer cells.[6] Kynurenine secreted into the cell culture medium is quantified as the readout.

Materials and Reagents
  • Human ovarian cancer cell line SKOV-3 (or other suitable cell line like HeLa)

  • Complete cell culture medium (e.g., McCoy's 5A for SKOV-3, supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Recombinant Human Interferon-gamma (IFNγ)

  • Test Compound and Controls (as in Protocol 1)

  • Reagents for kynurenine detection (from Protocol 1 or for LC-MS/MS)

  • 96-well tissue culture-treated plates

  • Reagents for a cell viability assay (e.g., CellTiter-Glo®, Promega) to control for cytotoxicity.

Cell_Assay_Workflow A 1. Seed Cells (e.g., SKOV-3, 3x10^4 cells/well) B 2. Induce IDO1 Expression (100 ng/mL IFNγ, 24h) A->B C 3. Treat with Compound (Dose-response, 48-72h) B->C D 4. Collect Supernatant C->D F 6. Assess Cell Viability (e.g., CellTiter-Glo®) C->F   Parallel Plate E 5. Quantify Kynurenine (p-DMAB or LC-MS/MS) D->E G 7. Data Analysis (Calculate IC50) E->G F->G   Normalize for   Cytotoxicity

Caption: Workflow for the cell-based IDO1 inhibition assay.

Step-by-Step Methodology
  • Cell Plating:

    • Seed SKOV-3 cells into a 96-well plate at a density of 3 x 10⁴ cells/well in 100 µL of complete medium.[6]

    • Allow cells to attach by incubating overnight at 37°C in a 5% CO₂ incubator.

  • IDO1 Induction:

    • The next day, add IFNγ to the cells to a final concentration of 100 ng/mL to induce the expression of IDO1.[6]

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of 2-(pyrrolidin-3-yl)-2H-indazole and control compounds in the complete culture medium.

    • Remove the IFNγ-containing medium and replace it with 100 µL of medium containing the test compounds or controls.

    • Incubate the plate for an additional 48-72 hours.

  • Sample Collection and Analysis:

    • After incubation, carefully collect the cell culture supernatant for kynurenine measurement.

    • Quantify the kynurenine concentration in the supernatant using either the p-DMAB method described in Protocol 1 or, for higher sensitivity and specificity, by LC-MS/MS.[15][16]

  • Cytotoxicity Assessment (Self-Validation):

    • It is crucial to determine if the test compound affects cell viability, as a reduction in kynurenine could be due to cell death rather than specific IDO1 inhibition.

    • In a parallel plate prepared identically, assess cell viability using a standard method like MTT or ATP-based assays (e.g., CellTiter-Glo®).[17] This ensures that the observed inhibitory effect is not a false positive due to toxicity.

Data Analysis and Presentation

For both assays, the goal is to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce IDO1 activity by 50%.

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (Absorbance_Sample - Absorbance_Background) / (Absorbance_MaxSignal - Absorbance_Background)] * 100

    • Max Signal is the "No Inhibitor" control. Background is the "No Enzyme" control.

  • Generate Dose-Response Curve:

    • Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Sample Data Table
Compound Conc. (µM)Absorbance (480 nm)% Inhibition
1000.05598.9%
33.30.06197.6%
11.10.11585.8%
3.70.28951.0%
1.20.49815.3%
0.40.5811.5%
0.10.592-0.3%
0 (Max Signal)0.5900.0%
No Enzyme (Bkg)0.050-
Calculated IC₅₀ 3.6 µM

Conclusion

The protocols detailed in this application note provide a robust and validated framework for assessing the in vitro inhibitory activity of novel compounds like 2-(pyrrolidin-3-yl)-2H-indazole against the immuno-oncology target IDO1. By combining a direct enzymatic assay with a functional cell-based assay, researchers can effectively characterize the compound's potency, cellular efficacy, and potential for further development as a therapeutic agent. The inclusion of cytotoxicity assays is a critical step for validating the specificity of the observed inhibition. This comprehensive approach ensures the generation of reliable and meaningful data for drug development professionals.

References

  • Di Stefano, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link][3]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available at: [Link][18]

  • Yin, J., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link][5]

  • Wang, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][1]

  • Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. Available at: [Link][19]

  • Vahanian, N. N., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. BMC Cancer. Available at: [Link][6]

  • Qian, F., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. International Journal of Cancer. Available at: [Link][11]

  • Verma, R., et al. (2022). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules. Available at: [Link][2]

  • Zhang, H., et al. (2023). Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. Available at: [Link][20]

  • Martinez-Arias, S., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. Available at: [Link][21]

  • Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. Available at: [Link][17]

  • Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Available at: [Link][9]

  • Liu, X., et al. (2012). A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients. Bioanalysis. Available at: [Link][15]

  • Peterson, A. C., & hometown, D. A. (2018). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link][14]

  • Chalyk, B. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link][4]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Available at: [Link][12]

  • Witkiewicz, A. K., et al. (2020). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports. Available at: [Link][13]

  • Strnad, P., et al. (2018). Mass spectrometric measurement of urinary kynurenine-to-tryptophan ratio in children with and without urinary tract infection. Journal of Clinical Pathology. Available at: [Link][16]

  • Labcorp Oncology. (2022). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Available at: [Link][8]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(pyrrolidin-3-yl)-2H-indazole

Ticket ID: IND-2H-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary The synthesis of 2-(pyrrolidin-3-yl)-2H-indazole presents a classic heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-2H-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 2-(pyrrolidin-3-yl)-2H-indazole presents a classic heterocyclic challenge: controlling N1 vs. N2 regioselectivity .

Direct alkylation of 1H-indazole with 3-halopyrrolidines typically yields the thermodynamically stable N1-isomer or an inseparable mixture. To achieve high fidelity for the N2-isomer , we recommend abandoning direct alkylation in favor of de novo reductive cyclization (constructing the indazole ring onto the pyrrolidine amine).

This guide covers three core modules:

  • Root Cause Analysis: Why direct alkylation fails.

  • The Solution (Protocol): Regioselective Reductive Cyclization (Cadogan/Davis-Beirut).

  • Verification: NMR diagnostics to confirm N2 substitution.

Module 1: The Regioselectivity Crisis (Direct Alkylation)

User Issue:

"I reacted 1H-indazole with N-Boc-3-bromopyrrolidine using NaH/DMF, but I primarily isolated the N1-isomer. Why?"

Technical Diagnosis:

Indazoles exhibit annular tautomerism (1H


 2H).[1] Under basic conditions (e.g., NaH, 

), the deprotonated indazolyl anion attacks the electrophile.
  • Thermodynamic Control: The N1-isomer is aromatic and thermodynamically more stable (approx. 2–4 kcal/mol lower in energy) than the N2-isomer (quinoid-like character).

  • Kinetic Control: While N2 is more nucleophilic, the transition state for N1-alkylation is often lower in energy due to steric factors and solvent effects.

Visualizing the Problem:

IndazoleRegio Start 1H-Indazole (Tautomeric Mixture) Base Deprotonation (NaH/DMF) Start->Base Anion Indazolyl Anion Base->Anion N1 N1-Product (Major) Thermodynamic Anion->N1 Fast (Steric/Elec) N2 N2-Product (Minor) Kinetic/Target Anion->N2 Slow

Figure 1: The bifurcation of indazole alkylation. Standard basic conditions overwhelmingly favor the undesired N1 pathway.

Corrective Action:

If you must use direct alkylation, switch to Acid-Catalyzed Alkylation or Copper Catalysis .

  • Recent Breakthrough: Use of Trichloroacetimidates with TfOH (Triflic Acid) or Cu(OTf)₂ has been shown to reverse selectivity, favoring N2 (Clemens et al., 2022).

  • Recommendation: If you are building the molecule from scratch, proceed to Module 2 for the superior cyclization method.

Module 2: The "Gold Standard" Protocol (Reductive Cyclization)

User Question:

"How do I guarantee 100% N2-selectivity?"

The Solution: Cadogan / Davis-Beirut Cyclization

Instead of attaching the pyrrolidine to the indazole, we attach a benzyl precursor to the pyrrolidine amine and then close the ring. This forces the N-N bond to form at the N2 position.

Mechanism:

  • Condensation: 2-Nitrobenzaldehyde reacts with N-Boc-3-aminopyrrolidine to form an imine (Schiff base).

  • Deoxygenation: A trivalent phosphorus reagent (e.g.,

    
     or 
    
    
    
    ) deoxygenates the nitro group to a nitrene (or nitrene-like) intermediate.
  • Cyclization: The nitrogen inserts into the ortho-imine bond, forming the indazole.

CadoganSynthesis Aldehyde 2-Nitrobenzaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine Condensation (MeOH/MgSO4) Amine N-Boc-3-aminopyrrolidine Amine->Imine Condensation (MeOH/MgSO4) Nitrene Nitrene/N-Oxide Intermediate Imine->Nitrene P(OEt)3 or MoO2Cl2 (Deoxygenation) Product 2-(N-Boc-pyrrolidin-3-yl)-2H-indazole (100% N2 Selectivity) Nitrene->Product N-N Bond Formation

Figure 2: The Reductive Cyclization pathway ensures the pyrrolidine is locked at the N2 position.

Validated Protocol (Step-by-Step)

Reagents:

  • 2-Nitrobenzaldehyde (1.0 equiv)

  • tert-Butyl 3-aminopyrrolidine-1-carboxylate (1.0 equiv)

  • Triethyl phosphite (

    
    ) (3.0–4.0 equiv) OR 
    
    
    
    (Catalytic) +
    
    
  • Solvent: Ethanol (Step 1), Neat or o-Dichlorobenzene (Step 2)

Procedure:

  • Imine Formation:

    • Dissolve 2-nitrobenzaldehyde and N-Boc-3-aminopyrrolidine in anhydrous Ethanol or MeOH.

    • Add activated 4Å molecular sieves or

      
       to drive equilibrium.
      
    • Stir at RT for 4–6 hours.

    • QC Check: Monitor by TLC (disappearance of aldehyde).

    • Concentrate to yield the crude imine (often a yellow oil/solid). Do not purify on silica (imines hydrolyze).

  • Cadogan Cyclization (The "Classic" Phosphite Method):

    • Dissolve the crude imine in excess triethyl phosphite (

      
      ).
      
    • Heat to 120°C - 140°C for 3–12 hours.

    • Note: This requires high heat. If sensitive, see the Molybdenum Catalyzed variant below.

    • Workup: Cool to RT. Distill off excess phosphite (high vacuum) or hydrolyze with water/EtOAc extraction.

    • Purification: Flash chromatography (Hexane/EtOAc). The phosphate byproducts are polar and will trail the product.

  • Alternative: Molybdenum-Catalyzed (Milder Conditions):

    • To the imine in Toluene, add

      
       (2.2 equiv) and 
      
      
      
      (5 mol%).
    • Heat to reflux (110°C). This often proceeds faster and cleaner than neat phosphite.

Module 3: Troubleshooting the Cyclization

Issue: Low Yield / Incomplete Reaction

SymptomProbable CauseCorrective Action
Starting Material (Imine) Persists Incomplete deoxygenation.Increase temperature (>140°C) or switch to microwave heating. Ensure inert atmosphere (

).
Product Hydrolysis Imine hydrolyzed before cyclization.Ensure the imine formation step is dry (sieves). Do not expose crude imine to moist air for long periods.
Phosphonate Byproducts Reaction with P(OEt)3 solvent.Use the Molybdenum/PPh3 method (Genung et al., 2014). It avoids using P(OEt)3 as solvent.
Dark Tarry Mixture Polymerization of unprotected amine.CRITICAL: Ensure the pyrrolidine amine is Boc-protected. Free secondary amines will react with the aldehyde or phosphite.

Module 4: Verification (NMR Diagnostics)

User Question:

"I have a solid. How do I prove it is N2 and not N1?"

Diagnostic Criteria

Do not rely solely on LCMS (mass is identical). Use 1H NMR and 13C NMR .

1. Proton NMR (1H): The C3-H Signal

  • N2-Isomer: The proton at the indazole C3 position (the singlet on the 5-membered ring) typically shifts downfield (

    
     8.3 – 8.7 ppm) compared to the N1-isomer.
    
  • Symmetry: N2-substituted indazoles often show a more symmetrical aromatic pattern in the benzene ring compared to the N1-isomer, though this is subtle.

2. Carbon NMR (13C): The Definitive Test The chemical shifts of the bridgehead carbons (C3a and C7a) are distinct.

  • N2-Isomer: The C3 signal is often found around 120-125 ppm .

  • N1-Isomer: The C3 signal is typically upfield, around 133-135 ppm .

3. UV-Vis Spectroscopy

  • N2-Isomers: Typically show a bathochromic shift (red shift) and distinct dual-band absorption compared to N1 isomers due to the quinoid resonance contribution.

References

  • Genung, N. E., et al. (2014).[2][3][4] "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters. [Link]

  • Knochel, P., et al. (2011). "Functionalization of Heterocycles." Chemical Reviews. [Link]

  • Gaertner, R., et al. (1967). "The Cadogan Ring Closure.[4] Mechanism and Scope." Journal of Organic Chemistry. [Link]

Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) for 2-nitrobenzaldehyde and triethyl phosphite before handling.

Sources

Optimization

Technical Support Center: Optimization of 2-(pyrrolidin-3-yl)-2H-indazole Synthesis

Welcome to the technical support center for the synthesis and optimization of 2-(pyrrolidin-3-yl)-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-(pyrrolidin-3-yl)-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of your target molecule.

Introduction to the Synthesis Pathway

The synthesis of 2-(pyrrolidin-3-yl)-2H-indazole is typically achieved through a two-step sequence:

  • N-Alkylation of Indazole: A regioselective N-alkylation of indazole with a protected 3-hydroxypyrrolidine, most commonly N-Boc-3-hydroxypyrrolidine, under Mitsunobu conditions. This reaction is favored for its tendency to yield the desired N2-isomer.

  • Deprotection: Removal of the protecting group (e.g., Boc) from the pyrrolidine nitrogen under acidic conditions to yield the final product.

This guide will address potential issues in both of these critical steps.

Synthesis_Pathway Indazole Indazole Intermediate tert-butyl 3-(2H-indazol-2-yl)pyrrolidine-1-carboxylate Indazole->Intermediate Mitsunobu Reaction Boc_Pyrrolidinol N-Boc-3-hydroxypyrrolidine Boc_Pyrrolidinol->Intermediate Mitsunobu_Reagents PPh₃, DIAD/DEAD Mitsunobu_Reagents->Intermediate Final_Product 2-(pyrrolidin-3-yl)-2H-indazole Intermediate->Final_Product Deprotection Acid TFA or HCl/Dioxane Acid->Final_Product

Caption: General two-step synthesis of 2-(pyrrolidin-3-yl)-2H-indazole.

Part 1: Troubleshooting the N-Alkylation (Mitsunobu Reaction)

The Mitsunobu reaction is a powerful tool for the synthesis of the N2-alkylated indazole intermediate. However, it is sensitive to reaction conditions and can present several challenges.

FAQ 1: My Mitsunobu reaction is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?

Low conversion in a Mitsunobu reaction can stem from several factors. Here is a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Phosphine and Azodicarboxylate: Ensure that the triphenylphosphine (PPh₃) and the azodicarboxylate (DIAD or DEAD) are of high purity and handled under anhydrous conditions. Azodicarboxylates can degrade over time, so using a fresh bottle is recommended. A typical stoichiometry is 1.2-1.5 equivalents of both PPh₃ and DIAD/DEAD relative to the limiting reagent (usually the alcohol).

    • Indazole and Alcohol: The indazole and N-Boc-3-hydroxypyrrolidine should be thoroughly dried before use. Moisture will quench the active Mitsunobu intermediates.

  • Reaction Conditions:

    • Solvent: Anhydrous tetrahydrofuran (THF) is the most common and generally effective solvent. Ensure it is freshly distilled or from a sealed bottle.

    • Temperature: The reaction is typically started at 0 °C during the addition of the azodicarboxylate to control the initial exothermic reaction, and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial, but this may also increase the formation of side products.

  • Order of Addition:

    • The generally accepted order of addition is to have the indazole, N-Boc-3-hydroxypyrrolidine, and triphenylphosphine dissolved in the solvent, and then add the azodicarboxylate dropwise at 0 °C. This helps to control the reaction and minimize side reactions.

Experimental Protocol: Optimized Mitsunobu Reaction

  • To a solution of indazole (1.0 eq.), N-Boc-3-hydroxypyrrolidine (1.1 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (10 mL/mmol of indazole) under a nitrogen atmosphere, cool the mixture to 0 °C.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

FAQ 2: I am observing the formation of the N1-isomer along with my desired N2-product. How can I improve the regioselectivity?

While the Mitsunobu reaction generally favors N2-alkylation of indazole, the formation of the N1-isomer is a common side product.[1] Here’s how to address this:

  • Understanding the Selectivity: The N2-position of the indazole anion is generally more nucleophilic, leading to the kinetic product under many alkylating conditions. The Mitsunobu reaction, proceeding through a different mechanism, also tends to favor the N2 isomer.

  • Solvent Effects: While THF is standard, exploring other anhydrous, non-protic solvents might influence the N1/N2 ratio. However, significant deviations from standard protocols are often not necessary.

  • Purification: The primary method for dealing with a mixture of isomers is through careful purification.

    • Column Chromatography: The N1 and N2 isomers of tert-butyl 3-(indazol-yl)pyrrolidine-1-carboxylate are often separable by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective. The polarity difference between the two isomers, although sometimes small, can be exploited for separation. The more polar 1H-indazole tautomer is thermodynamically more stable than the 2H-form, which can influence the chromatographic behavior of the alkylated products.[2]

Table 1: Troubleshooting Low Yield and Poor Selectivity in Mitsunobu Reaction

Problem Potential Cause Recommended Solution
Low or no product formationWet reagents or solventDry all reagents and use anhydrous solvent.
Decomposed DIAD/DEADUse a fresh bottle of the azodicarboxylate.
Incorrect stoichiometryUse 1.2-1.5 equivalents of PPh₃ and DIAD/DEAD.
Formation of N1-isomerInherent reactivityOptimize reaction conditions (temperature, solvent).
---Focus on efficient chromatographic separation.
Difficult purificationByproducts (phosphine oxide, reduced azodicarboxylate)See FAQ 3 for purification strategies.
FAQ 3: The purification of the Mitsunobu reaction is challenging due to byproducts. What is the best way to isolate my product?

The major byproducts of the Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate. Their removal is a common challenge.

  • Initial Workup: After the reaction is complete, concentrate the mixture in vacuo.

  • Precipitation of Byproducts:

    • Dissolve the residue in a minimal amount of a moderately polar solvent like dichloromethane (DCM) or ethyl acetate.

    • Add a non-polar solvent such as hexane or diethyl ether to precipitate out the TPPO and hydrazinedicarboxylate. Filter the solids and wash with the non-polar solvent.

  • Column Chromatography: The filtrate containing the product mixture can then be concentrated and purified by silica gel column chromatography as described in FAQ 2.

Mitsunobu_Troubleshooting Start Mitsunobu Reaction Issues LowYield Low Yield/Conversion Start->LowYield PoorSelectivity Poor N2 Selectivity Start->PoorSelectivity Purification Difficult Purification Start->Purification CheckReagents CheckReagents LowYield->CheckReagents Check Reagent Quality & Stoichiometry CheckConditions CheckConditions LowYield->CheckConditions Optimize Reaction Conditions OptimizeConditions OptimizeConditions PoorSelectivity->OptimizeConditions Optimize Conditions (Temp./Solvent) Chromatography Chromatography PoorSelectivity->Chromatography Focus on Chromatographic Separation PrecipitateByproducts PrecipitateByproducts Purification->PrecipitateByproducts Precipitate Byproducts (TPPO, etc.) Chromatography2 Chromatography2 Purification->Chromatography2 Column Chromatography

Caption: Troubleshooting flowchart for the Mitsunobu reaction step.

Part 2: Troubleshooting the Boc Deprotection

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group. While generally straightforward, this step can also present challenges.

FAQ 4: My Boc deprotection is incomplete or slow. How can I drive the reaction to completion?

Incomplete deprotection can be due to insufficient acid strength or concentration, or suboptimal reaction time and temperature.

  • Choice of Acid:

    • Trifluoroacetic Acid (TFA): A common choice is a solution of 20-50% TFA in an inert solvent like DCM.[3]

    • HCl in Dioxane: A 4M solution of HCl in dioxane is also highly effective and can sometimes offer a cleaner reaction profile.[4]

  • Reaction Conditions:

    • Temperature: Most Boc deprotections proceed readily at room temperature. If the reaction is slow, gentle warming (to 40 °C) can be employed, but this should be done with caution as it can increase the risk of side reactions.

    • Reaction Time: Typically, 1-4 hours is sufficient. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Experimental Protocol: Boc Deprotection with TFA

  • Dissolve the Boc-protected intermediate (1.0 eq.) in DCM (10 mL/mmol).

  • Cool the solution to 0 °C.

  • Add TFA (10-20 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA.

FAQ 5: I am observing side products during the Boc deprotection. What are they and how can I avoid them?

A potential side reaction during acid-catalyzed Boc deprotection is the alkylation of the product or other nucleophilic species by the tert-butyl cation that is formed.[5]

  • Scavengers: To prevent unwanted alkylation, a cation scavenger such as triethylsilane or anisole can be added to the reaction mixture.

  • Workup: A proper workup is crucial to remove acidic residues and isolate the free amine.

    • After removing the volatile acids, dissolve the residue in a suitable solvent (e.g., DCM or ethyl acetate).

    • Wash with a saturated aqueous solution of sodium bicarbonate or another mild base to neutralize any remaining acid.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate to obtain the crude product.

FAQ 6: The final product is difficult to purify. What are the best methods for purification?

The final product, 2-(pyrrolidin-3-yl)-2H-indazole, is a free amine and can be challenging to handle.

  • Salt Formation: Often, the product is isolated as a hydrochloride or trifluoroacetate salt, which are typically crystalline solids and easier to handle and purify than the free base. If you performed the deprotection with HCl in dioxane, you can often isolate the HCl salt directly by precipitation with a non-polar solvent like diethyl ether.

  • Column Chromatography: If the free base is desired, purification can be achieved by column chromatography on silica gel. A mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol/DCM is often necessary to prevent tailing of the amine on the acidic silica gel.

  • Acid-Base Extraction: An acid-base workup can be used to purify the product. Dissolve the crude material in an organic solvent and extract with dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the free amine product extracted back into an organic solvent.

Deprotection_Troubleshooting Start Boc Deprotection Issues Incomplete Incomplete Reaction Start->Incomplete SideProducts Side Product Formation Start->SideProducts Purification Difficult Purification Start->Purification AcidChoice AcidChoice Incomplete->AcidChoice Check Acid Strength/Concentration Conditions Conditions Incomplete->Conditions Optimize Time/Temperature Scavengers Scavengers SideProducts->Scavengers Use Cation Scavengers Workup Workup SideProducts->Workup Proper Neutralizing Workup SaltFormation SaltFormation Purification->SaltFormation Isolate as a Salt Chromatography Chromatography Purification->Chromatography Chromatography with Basic Modifier AcidBase AcidBase Purification->AcidBase Acid-Base Extraction

Caption: Troubleshooting flowchart for the Boc deprotection step.

Part 3: Characterization Data

Conclusion

The synthesis of 2-(pyrrolidin-3-yl)-2H-indazole is a manageable two-step process, but success hinges on careful attention to reaction conditions, reagent quality, and purification techniques. By understanding the potential pitfalls and employing the troubleshooting strategies outlined in this guide, researchers can optimize their synthetic route to achieve high yields and purity of this valuable compound.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Lundquist, J. T., & Dix, T. A. (2002). A mild and efficient method for the deprotection of N-Boc protected amines. Tetrahedron Letters, 43(45), 8115-8118.
  • Kochetkov, N. K., & Usov, A. I. (1963). The Mitsunobu reaction in carbohydrate chemistry. Tetrahedron, 19(7), 973-985.
  • Dembinski, R. (2004). Recent advances in the Mitsunobu reaction: Modifications and applications. European Journal of Organic Chemistry, 2004(13), 2763-2772.
  • Yadav, J. S., Reddy, B. V. S., & Reddy, K. S. (2002). A mild and efficient method for the deprotection of Boc-amines using silica gel. Tetrahedron Letters, 43(10), 1905-1907.
  • Keating, T. A., & Armstrong, R. W. (1996). Catalytic Mitsunobu Reactions. A New, Mild Method for the Inversion of Secondary Alcohols. Journal of the American Chemical Society, 118(10), 2574-2583.
  • But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu reaction: Origin, mechanism, improvements, and applications. Chemistry–An Asian Journal, 2(11), 1340-1355.
  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and related reactions: advances and applications. Chemical Reviews, 109(6), 2551-2651.
  • Iranpoor, N., Firouzabadi, H., Khalili, D., & Motevalli, S. (2008). Easily Prepared Azopyridines As Potent and Recyclable Reagents for Facile Esterification Reactions. An Efficient Modified Mitsunobu Reaction. The Journal of Organic Chemistry, 73(13), 4882-4887.
  • Hirose, D., Gazvoda, M., Košmrlj, J., & Taniguchi, T. (2018). Systematic Evaluation of 2-Arylazocarboxylates and 2-Arylazocarboxamides as Mitsunobu Reagents. The Journal of Organic Chemistry, 83(9), 4714-4729.
  • Muramoto, N., Yoshino, K., Misaki, T., & Sugimura, T. (2013). Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. Synthesis, 45(07), 931-935.
  • Lipshutz, B. H., Chung, D. W., Rich, B., & Corral, R. (2006). Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate: A New, Shelf-Stable, and Readily Recyclable Reagent. Organic Letters, 8(22), 5069-5072.
  • Alam, M. S., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1950.
  • Shendage, D. M., Fröhlich, R., & Haufe, G. (2004). Highly efficient and chemoselective deprotection of N-Boc group. Organic Letters, 6(21), 3675-3678.
  • Bose, D. S., & Lakshminarayana, V. (1999).
  • Hidasová, D., & Slanina, T. (2023). Mild OtBu Deprotection Mediated by a Catalytic Amount of Magic Blue and Triethylsilane. The Journal of Organic Chemistry, 88(11), 6932-6938.
  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of N(α)-Boc2-N(β)-Cbz-2,3-diaminopropionic acid. Organic Letters, 6(2), 213-215.
  • Cali, P., & Begtrup, M. (2002). Diethyl N-Boc-iminomalonate, a stable and highly reactive electrophilic glycine equivalent. Synthesis, 2002(01), 63-64.
  • Sen, S. E., & Roach, S. L. (1995). A convenient and economical method for the deprotection of N-Boc-protected amines. Synthesis, 1995(07), 756-758.
  • Takacs, J. M., Xu, Z., Jiang, X. T., Leonov, A. P., & Theriot, G. C. (2002). Catalytic, Enantioselective Mitsunobu Reactions. Organic Letters, 4(22), 3843-3845.
  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Copper-catalyzed three-component synthesis of 2H-indazoles. Organic Letters, 13(13), 3542-3545.

Sources

Troubleshooting

Technical Support Center: 2-(pyrrolidin-3-yl)-2H-indazole Stability

The following technical guide addresses the solution-phase stability and degradation profile of 2-(pyrrolidin-3-yl)-2H-indazole . This scaffold represents a critical pharmacophore in medicinal chemistry, structurally hom...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solution-phase stability and degradation profile of 2-(pyrrolidin-3-yl)-2H-indazole . This scaffold represents a critical pharmacophore in medicinal chemistry, structurally homologous to PARP inhibitors like Niraparib (which contains a piperidine ring fused to the 2H-indazole core).[1]

This guide is structured as a Tier-3 Technical Support resource, designed to assist researchers in troubleshooting stability issues, identifying impurities, and optimizing handling protocols.

Module 1: Chemical Stability Profile

The Core Architecture

The molecule consists of two distinct chemical entities with opposing stability profiles:[2]

  • The 2H-Indazole Core: Unlike the thermodynamically preferred 1H-indazole (benzenoid), the 2H-indazole (quinoid-like) is locked in a higher-energy tautomeric state by the substituent at the N2 position.[1] While generally robust against hydrolysis, it possesses a distinct UV absorption profile and electron distribution that makes it susceptible to photo-degradation.[1]

  • The Pyrrolidine Ring: This is the "weak link" in solution. The secondary amine at the 3-position is highly prone to oxidation via radical mechanisms, particularly in the presence of dissolved oxygen or trace peroxides in solvents (e.g., PEG, THF).

Primary Degradation Pathways

In solution, degradation is rarely hydrolytic. It is almost exclusively oxidative and photochemical .

Degradation TypeTriggerMechanismDetected Product (LC-MS)
N-Oxidation Dissolved

, Peroxides
Nucleophilic attack of the secondary amine on electrophilic oxygen.[1][M+16] (Hydroxylamine/N-oxide)
Dehydrogenation Transition metals, LightRadical abstraction of

-protons adjacent to the amine.[1]
[M-2] (Imine) or [M+14] (Lactam/Carbonyl)
Photo-isomerization UV Light (<300 nm)Excitation of the 2H-indazole system.[1][M+0] (1H-Regioisomer migration - rare but possible in protic solvents)

Module 2: Degradation Pathway Visualization

The following diagram illustrates the mechanistic cascade of degradation for the pyrrolidine-indazole scaffold in solution.

DegradationPathway Parent 2-(pyrrolidin-3-yl)-2H-indazole (Parent) Radical N-Centered Radical (Intermediate) Parent->Radical Trace Metals / UV NOxide N-Hydroxyl / N-Oxide (+16 Da) Parent->NOxide Peroxides / O2 Excited Excited State Indazole Parent->Excited UV Light (hν) Imine Cyclic Imine (-2 Da) Radical->Imine -H• Abstraction Lactam Pyrrolidinone (Lactam) (+14 Da) Imine->Lactam +H2O / [Ox] RingOpen Ring Cleavage Products (Complex Mixture) Excited->RingOpen Photo-degradation

Figure 1: Mechanistic pathways for oxidative and photolytic degradation.[1] The red path (N-oxidation) is the most common issue in non-degassed solvents.[1]

Module 3: Troubleshooting & FAQs

Q1: My solution has turned from colorless to faint yellow/brown. Is the compound ruined?

Diagnosis: This is the classic signature of N-oxidation or trace imine formation .

  • The Science: Secondary amines like pyrrolidine are prone to forming N-oxides (hydroxylamines) which can further degrade into colored oligomers.[1] The 2H-indazole core is chromophoric; slight electronic changes to the attached ring can shift absorbance into the visible spectrum (yellowing).

  • Immediate Action: Run an LC-MS.

    • If you see a peak at M+16 , it is the N-oxide.

    • If the purity is >95%, the color change may be disproportionate to the actual chemical loss (high extinction coefficient of impurities). You may be able to repurify.

Q2: I see a "Ghost Peak" with the same mass (M+0) but different retention time.

Diagnosis: This is likely Regioisomerization or a Tautomeric Shift .

  • The Science: While the 2-position is substituted, trace acid catalysis can sometimes cause the pyrrolidine ring to migrate to the N1 position (thermodynamically favored 1H-indazole) if the synthesis was not perfectly clean or if the solution is highly acidic.

  • Verification:

    • NMR Check: The 2H-indazole has a distinct C3-H proton signal (typically singlet, ~8.0-8.5 ppm).[1] The 1H-isomer will show a different splitting pattern and chemical shift for the aromatic protons.

    • Protocol: Ensure your mobile phase pH is controlled. Avoid storing the compound in strong acid (e.g., 1M HCl) for extended periods; use the salt form (e.g., HCl salt) in solid state, but keep solution pH near neutral or slightly acidic (pH 4-6) for short durations.

Q3: Why is the compound degrading in PEG or Tween formulations?

Diagnosis: Peroxide-induced oxidation.

  • The Science: Polyethylene Glycol (PEG) and Tween are notorious for containing trace hydroperoxides.[1] These peroxides react rapidly with the secondary amine of the pyrrolidine to form the N-oxide.

  • Solution: Use "Oxidant-Free" or "Low Peroxide" grades of excipients.[1] Add an antioxidant like Methionine or BHT (Butylated hydroxytoluene) to the stock solution as a scavenger.[1]

Module 4: Diagnostic Workflow (Decision Tree)

Use this logic flow to identify impurities in your LC-MS data.

TroubleshootingTree Start New Impurity Detected (LC-MS) CheckMass Check Mass Shift (Δm/z) Start->CheckMass Plus16 +16 Da CheckMass->Plus16 Plus14 +14 Da CheckMass->Plus14 Minus2 -2 Da CheckMass->Minus2 Zero 0 Da (Isobaric) CheckMass->Zero N_Oxide Cause: Peroxides in solvent Action: Use fresh solvent / Degas Plus16->N_Oxide Diagnosis: N-Oxide Lactam Cause: Radical Oxidation Action: Protect from light/Air Plus14->Lactam Diagnosis: Lactam (Carbonyl) Imine Cause: Dehydrogenation Action: Check pH / Metals Minus2->Imine Diagnosis: Imine Isomer Cause: Acid/Thermal Migration Action: Check NMR / Synthesis Zero->Isomer Diagnosis: 1H-Regioisomer

Figure 2: Rapid diagnostic logic for identifying solution-phase impurities.

Module 5: Validated Handling Protocols

Storage of Stock Solutions
  • Solvent: DMSO is preferred over Methanol/Water for long-term storage due to lower oxygen solubility.[1]

  • Concentration: Store at high concentration (>10 mM). Dilute solutions degrade faster due to higher oxidant-to-molecule ratio.[1]

  • Temperature: -20°C or -80°C.

  • Atmosphere: Mandatory Argon or Nitrogen overlay.[1]

Forced Degradation Protocol (Self-Validation)

To validate your analytical method, perform this mini-stress test:

  • Oxidative Stress: Dissolve compound in 0.1M HCl. Add 3%

    
    .[1] Incubate at RT for 1 hour.
    
    • Expected Result: Appearance of +16 Da peak (N-oxide).[1]

  • Photostability: Expose 1 mg/mL solution (in clear glass) to ambient light for 24 hours.

    • Expected Result: Yellowing and broadening of peaks.

References
  • Niraparib Stability Profile: MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib.[3][4] (2023).[3][5] ACS Omega.[1] Link[1]

  • Indazole Tautomerism: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018).[1][6] Molecules. Link

  • Pyrrolidine Oxidation Mechanisms: Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners.[1] (2021).[1][2] Tetrahedron. Link

Sources

Optimization

Technical Support Center: Regioselective 2H-Indazole Formation

Status: Operational Subject: Catalyst Selection & Troubleshooting Guide for 2H-Indazole Synthesis Audience: Medicinal Chemists, Process Chemists Executive Summary: The N2-Selectivity Challenge The formation of 2H-indazol...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Catalyst Selection & Troubleshooting Guide for 2H-Indazole Synthesis Audience: Medicinal Chemists, Process Chemists

Executive Summary: The N2-Selectivity Challenge

The formation of 2H-indazoles presents a distinct kinetic vs. thermodynamic challenge. Unlike 1H-indazoles, which are thermodynamically preferred due to aromatic stabilization of the benzene ring, 2H-indazoles often require specific "locking" mechanisms during synthesis.

Direct alkylation of a pre-formed indazole core typically yields a mixture favoring the N1-isomer (approx. 9:1 ratio). Therefore, ring-closure strategies (constructing the ring with the N2-substituent already in place) are the gold standard for high fidelity.

This guide categorizes solutions by Starting Material Class , allowing you to select the optimal catalytic or reagent system for your specific substrate.

Decision Matrix: Selecting Your Methodology

Before selecting a catalyst, identify your available precursor. Use the decision tree below to navigate to the correct protocol.

G Start START: Select Precursor Nitro o-Nitrobenzyl amines or o-Nitrobenzaldehydes Start->Nitro Hydrazine N-Aryl hydrazines (+ o-Halo-benzyls) Start->Hydrazine Aldehyde 2-Halo-benzaldehydes (+ Primary Amine + NaN3) Start->Aldehyde Azobenzene Azobenzenes (+ Aldehydes) Start->Azobenzene Method_DB METHOD A: Davis-Beirut Reaction (Base-Mediated) Nitro->Method_DB Reductive Cyclization Method_Pd METHOD B: Pd-Catalyzed Intramolecular Amination Hydrazine->Method_Pd C-N Bond Formation Method_Cu METHOD C: Cu-Catalyzed 3-Component Coupling Aldehyde->Method_Cu Cascade Cyclization Method_Rh METHOD D: Rh(III)-Catalyzed C-H Activation Azobenzene->Method_Rh [4+1] Annulation

Figure 1: Strategic selection of catalytic/reagent systems based on substrate availability.

Technical Protocols & Troubleshooting

METHOD A: The Davis-Beirut Reaction (Metal-Free)

Best for: Synthesizing 2H-indazoles from o-nitrobenzyl precursors without transition metals.[1] Mechanism: Base-promoted formation of an o-nitroso imine intermediate, followed by N-N bond formation.[2]

Protocol:

  • Reagents: o-Nitrobenzylamine derivative (1.0 equiv), KOH (10-20 equiv), MeOH/H2O (solvent).

  • Conditions: Heat to 60–80 °C for 2–6 hours.

  • Workup: Dilute with water, extract with EtOAc.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
No Reaction Base concentration too low.The Davis-Beirut reaction is base-dependent . Increase KOH to 15–20 equivalents. Ensure solvent is not anhydrous; trace water helps solubilize the base.
Side Products (Anthranils) Incomplete reduction/cyclization.This competing pathway occurs if the o-nitroso intermediate is not trapped quickly by the amine. Increase the nucleophilicity of the amine or switch solvent to EtOH to increase reflux temp.
Low Yield Air oxidation of intermediate.Perform the reaction under an inert atmosphere (N2 or Ar), although the reaction is generally robust.
METHOD B: Palladium-Catalyzed Intramolecular Amination

Best for: High-value pharmaceutical intermediates requiring mild conditions and broad functional group tolerance. Key Reference: Org. Lett. 2011, 13, 3542 (Buchwald/Hartwig type chemistry).

Protocol:

  • Substrate: N-aryl-N-(o-bromobenzyl)hydrazine.

  • Catalyst System: Pd(OAc)2 (5 mol %) + dppf (1,1'-Bis(diphenylphosphino)ferrocene) (7.5 mol %).

  • Base: t-BuONa (1.5 equiv).

  • Solvent: Toluene, 100 °C.

Why dppf? The large bite angle of dppf favors the reductive elimination step in forming the 5-membered ring. Monodentate phosphines often lead to lower yields due to competitive β-hydride elimination or protodehalogenation.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Debrominated Starting Material β-Hydride elimination or protodehalogenation.Switch from Toluene to Dioxane . Ensure the solvent is rigorously degassed to prevent oxidation of the Pd(0) species.
Stalled Conversion Catalyst poisoning.Hydrazines can coordinate to Pd.[3] Ensure you are using a slight excess of ligand (L:M ratio > 1:1) to protect the metal center.
Regioselectivity Drift N/AThis method is regiospecific . The structure is locked by the hydrazine precursor. If you see isomers, check the purity of your starting hydrazine.
METHOD C: Copper-Catalyzed Three-Component Coupling

Best for: Rapid library generation (One-pot synthesis). Key Reference: Org. Lett. 2011, 13, 3542-3545.[3]

Protocol:

  • Reagents: 2-Bromobenzaldehyde (1.0 equiv) + Primary Amine (1.2 equiv) + NaN3 (2.0 equiv).

  • Catalyst: CuI (10 mol %) + TMEDA (10 mol %).[4]

  • Solvent: DMSO, 120 °C.

Mechanism: Condensation (Imine formation) → Azide attack → Cu-catalyzed N-N bond formation/denitrogenation.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Explosion Hazard Organic azides.CRITICAL SAFETY: Do not concentrate the reaction mixture if low-molecular-weight organic azides are formed. Quench with water immediately after completion.
Low Yield Inefficient condensation.Add 4Å molecular sieves to drive the initial imine formation before the copper cycle begins.
Black Precipitate Cu disproportionation.Ensure TMEDA is fresh. The ligand stabilizes the Cu(I) species. If Cu(0) precipitates, the cycle breaks.
METHOD D: Rh(III)-Catalyzed C-H Activation

Best for: Late-stage functionalization and annulation of azobenzenes.[5][6] Key Reference: J. Am. Chem. Soc. 2014, 136, 13610–13613.

Protocol:

  • Substrate: Azobenzene + Aldehyde.[5][6]

  • Catalyst: [Cp*RhCl2]2 (2.5 mol %).

  • Additives: AgSbF6 (10 mol %), Cu(OAc)2 (2.0 equiv).

  • Solvent: DCE, 100 °C.

Mechanism Visualization:

RhCycle Step1 1. C-H Activation (Rhodacycle Formation) Step2 2. Aldehyde Insertion (Coordination) Step1->Step2 Step3 3. Cyclization (Reductive Elimination) Step2->Step3 Step3->Step1 Regenerate Catalyst (via Cu Oxidant)

Figure 2: Simplified catalytic cycle for Rh(III)-mediated [4+1] annulation.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
No Reaction Inactive Catalyst.AgSbF6 is required to abstract chloride from the Rh dimer, generating the active cationic species. Ensure AgSbF6 is dry and stored under inert gas.
Low Regioselectivity Asymmetric Azobenzenes.C-H activation usually occurs at the less sterically hindered position. Use blocking groups (e.g., Methyl) on one ring to force activation on the other.

Comparative Catalyst Data

ParameterMethod A (Davis-Beirut)Method B (Pd-Cat)Method C (Cu-Cat)Method D (Rh-Cat)
Catalyst Cost Low (Base only)High (Pd + Ligand)Low (CuI)Very High (Rh + Ag)
Regiocontrol High (Precursor defined)Absolute (Locked)HighModerate (Steric dependent)
Scalability Excellent (kg scale)Good (g scale)Moderate (Safety limits)Low (mg scale)
Functional Group Tolerance Moderate (Base sensitive)Excellent GoodGood

Frequently Asked Questions (FAQ)

Q: Can I convert a 1H-indazole directly to a 2H-indazole? A: Generally, no. Alkylation of 1H-indazoles yields the N1-alkyl product (~90%). However, you can use Meerwein's salt (Et3O+ BF4-) to kinetically alkylate at N2, followed by careful workup, but yields are often poor and the product may revert or rearrange. The ring-closure methods listed above are far superior.

Q: In the Pd-catalyzed method, why do I need t-BuONa? Can I use carbonate bases? A: Carbonates (Cs2CO3, K2CO3) are often too weak or insoluble in toluene to promote the deprotonation of the hydrazine efficiently in the catalytic cycle. t-BuONa is soluble and sufficiently basic to facilitate the amine coordination to Palladium.

Q: My Davis-Beirut reaction turns black and yields tar. What happened? A: This is typical of "over-cooking" nitro compounds in strong base.

  • Reduce the temperature by 10°C.

  • Reduce the reaction time.

  • Ensure your starting material does not have base-labile protecting groups (e.g., esters, Fmoc).

References

  • Davis-Beirut Reaction Mechanism: Kurth, M. J.; Olmstead, M. M.; Haddadin, M. J.[1] "Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis." J. Org.[3] Chem.2005 , 70, 1063–1079.

  • Palladium-Catalyzed Synthesis: Kumar, M. R.; Park, A.; Park, N.; Lee, S. "A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction."[3] Org.[3][7] Lett.2011 , 13, 3542–3545.[3]

  • Copper-Catalyzed Three-Component Reaction: Sharghi, H.; Aberi, M. "An Efficient Synthesis of 2H-Indazole Derivatives in a One-Pot Three-Component Reaction."[3][4] Synlett2014 , 25, 1111–1115.[3]

  • Rh(III)-Catalyzed C-H Activation: Lian, Y.; Huber, T.; Hethcox, J. C.; Bergman, R. G.; Ellman, J. A.[8] "Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture." J. Am. Chem. Soc.2014 , 136, 13610–13613.

  • Review of 2H-Indazole Functionalization: Yang, Z.; Yu, J.; Pan, C. "Recent advances in C–H functionalization of 2H-indazoles." Org.[3][7] Biomol. Chem.2022 , 20, 7746-7764.[7]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2-(pyrrolidin-3-yl)-2H-indazole Derivatives: An Insight into Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its versatility allows for the exploration of diverse chemical spaces, leading to the identification of potent modulators of various biological targets. This guide focuses on the prospective biological activity of a specific subclass: 2-(pyrrolidin-3-yl)-2H-indazole derivatives. While direct experimental data for this exact scaffold remains limited in the public domain, this document provides a comprehensive comparative analysis based on structurally related compounds and the broader understanding of indazole-based kinase inhibitors. By examining the structure-activity relationships (SAR) of analogous compounds, we can infer the potential of this novel scaffold and guide future research endeavors.

The Indazole Scaffold: A Versatile Platform for Kinase Inhibition

Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[3][4] A significant portion of their anticancer potential stems from their ability to inhibit protein kinases, enzymes that play a crucial role in cellular signaling pathways regulating cell growth, differentiation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several indazole-based kinase inhibitors have already reached the market, such as Axitinib and Pazopanib, validating the therapeutic potential of this heterocyclic system.

The indazole core can exist in two main isomeric forms, 1H-indazole and 2H-indazole. The substitution pattern on the indazole ring and the nature of the appended functionalities critically influence the biological activity and target selectivity. This guide will delve into the specifics of 2-substituted-2H-indazoles, particularly those bearing a pyrrolidine moiety.

Comparative Analysis: Insights from Structurally Related Compounds

In the absence of direct experimental data for 2-(pyrrolidin-3-yl)-2H-indazole derivatives, we turn our attention to their closest structural relatives for which biological data is available. A noteworthy example is the class of 3-(pyrrolopyridin-2-yl)indazole derivatives , which have been identified as potent inhibitors of Aurora A kinase.[6]

Case Study: 3-(pyrrolopyridin-2-yl)indazole Derivatives as Aurora A Kinase Inhibitors

Aurora A kinase is a serine/threonine kinase that plays a critical role in mitotic progression. Its overexpression is frequently observed in various human cancers, making it a validated target for cancer therapy. A study on 3-(pyrrolopyridin-2-yl)indazole derivatives revealed their potent anti-proliferative effects against a panel of human cancer cell lines.[6]

Table 1: Anti-proliferative Activity of a Lead 3-(pyrrolopyridin-2-yl)indazole Derivative (Compound 2y) [6]

Cell LineCancer TypeIC50 (nM)
HL60Promyelocytic Leukemia8.3
HCT116Colon Carcinoma1.3
KBCervical Carcinoma>1000
SMMC-7721Hepatocellular Carcinoma>1000
A549Lung Carcinoma>1000

The exceptional potency of compound 2y against HL60 and HCT116 cell lines, with IC50 values in the low nanomolar range, highlights the potential of the pyrrolidinyl-indazole scaffold. Further investigation revealed that these compounds selectively target Aurora A kinase over other kinases such as CHK1, CDK2, MEK1, and BRAF.[6]

This data suggests that the combination of an indazole core with a pyrrolidine-containing substituent can lead to highly potent and selective kinase inhibitors. The pyrrolidine moiety likely plays a crucial role in establishing key interactions within the ATP-binding pocket of the kinase.

Structure-Activity Relationship (SAR) and Predictive Insights

The biological activity of indazole derivatives is highly dependent on the substitution patterns at the N1, N2, C3, and C5 positions of the indazole ring. For 2-substituted-2H-indazoles, the substituent at the N2 position is crucial for directing the molecule to the ATP binding site of the target kinase.

SAR_Insights Indazole 2H-Indazole Core Activity Biological Activity (e.g., Kinase Inhibition) Indazole->Activity Core Scaffold Pyrrolidine Pyrrolidin-3-yl at N2 Pyrrolidine->Activity Directs to ATP pocket Provides key interactions Substituents Substituents at C3, C5, etc. Substituents->Activity Modulates potency and selectivity

Based on the available literature for other indazole-based kinase inhibitors, we can hypothesize the following for the 2-(pyrrolidin-3-yl)-2H-indazole scaffold:

  • The 2H-indazole core serves as a rigid scaffold that presents its substituents in a defined spatial orientation, which is essential for binding to the kinase hinge region.

  • The pyrrolidin-3-yl group at the N2 position is likely to be a key determinant of target selectivity. The stereochemistry of the pyrrolidine ring and any substituents on it will significantly impact the binding affinity. The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor or donor, forming crucial interactions with the kinase.

  • Substituents at other positions (e.g., C3, C5) on the indazole ring can be modified to fine-tune the potency, selectivity, and pharmacokinetic properties of the molecule.

Comparison with Alternative Kinase Inhibitors

The 2-(pyrrolidin-3-yl)-2H-indazole scaffold holds promise as a potential kinase inhibitor. To contextualize its potential, it is useful to compare it with other classes of kinase inhibitors targeting similar pathways.

Table 2: Comparison of Indazole Derivatives with Other Kinase Inhibitor Scaffolds

ScaffoldExample Drug/CompoundPrimary Target(s)Key Advantages
Indazole Axitinib, PazopanibVEGFR, PDGFR, c-KitClinically validated scaffold, high potency.
Pyrrolo[2,3-b]pyridine TofacitinibJAK kinasesPotent and selective for the JAK family.
Quinazoline Gefitinib, ErlotinibEGFREffective against specific EGFR mutations.
Pyrazolo[3,4-d]pyrimidine DasatinibBCR-Abl, Src familyBroad-spectrum kinase inhibition.

While each scaffold has its own merits, the indazole core offers a unique combination of structural rigidity and synthetic tractability, making it an attractive starting point for the development of novel kinase inhibitors. The introduction of the pyrrolidin-3-yl moiety at the N2 position represents a novel chemical space that could lead to inhibitors with improved potency, selectivity, and drug-like properties.

Experimental Methodologies for Evaluation

To validate the predicted biological activity of 2-(pyrrolidin-3-yl)-2H-indazole derivatives, a series of in vitro and in vivo experiments are necessary.

Synthesis of 2-(pyrrolidin-3-yl)-2H-indazole Derivatives

The synthesis of 2-substituted-2H-indazoles can be achieved through various methods, with the Cadogan-Sundberg reaction being a common approach.

Synthesis_Workflow Start Starting Materials: 2-Nitrobenzaldehyde and 3-aminopyrrolidine derivative Step1 Condensation to form Schiff base Start->Step1 Step2 Reductive Cyclization (e.g., using triethyl phosphite) Step1->Step2 Product 2-(pyrrolidin-3-yl)-2H-indazole Derivative Step2->Product

Step-by-Step Protocol:

  • Schiff Base Formation: A solution of a 2-nitrobenzaldehyde derivative and a 3-aminopyrrolidine derivative in a suitable solvent (e.g., ethanol) is heated to reflux to form the corresponding Schiff base.

  • Reductive Cyclization: The crude Schiff base is then treated with a reducing agent, such as triethyl phosphite, and heated to induce reductive cyclization, yielding the desired 2-(pyrrolidin-3-yl)-2H-indazole derivative.

  • Purification: The final product is purified using standard techniques such as column chromatography.

In Vitro Kinase Inhibition Assays

To determine the inhibitory activity of the synthesized compounds against a panel of kinases, enzymatic assays are performed.

Step-by-Step Protocol:

  • Kinase Reaction: The kinase, substrate, and ATP are incubated in a reaction buffer.

  • Inhibitor Addition: The 2-(pyrrolidin-3-yl)-2H-indazole derivative is added at various concentrations.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA, fluorescence polarization, or radiometric assays.

  • IC50 Determination: The concentration of the inhibitor required to reduce the kinase activity by 50% (IC50) is calculated.

Cellular Anti-proliferative Assays

The effect of the compounds on the growth of cancer cell lines is assessed using assays such as the MTT or SRB assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 2-(pyrrolidin-3-yl)-2H-indazole derivative for a specified period (e.g., 72 hours).

  • Cell Viability Measurement: The cell viability is determined by adding a reagent (e.g., MTT) that is converted into a colored product by viable cells. The absorbance is measured using a plate reader.

  • GI50 Determination: The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated.

Future Directions and Conclusion

While the direct biological activity of 2-(pyrrolidin-3-yl)-2H-indazole derivatives is yet to be extensively explored, the analysis of structurally similar compounds provides compelling evidence for their potential as potent and selective kinase inhibitors. The insights from 3-(pyrrolopyridin-2-yl)indazole derivatives, in particular, suggest that the 2-(pyrrolidin-3-yl)-2H-indazole scaffold could be a promising starting point for the development of novel anticancer agents.

Future research should focus on:

  • Synthesis and Characterization: The synthesis and thorough characterization of a library of 2-(pyrrolidin-3-yl)-2H-indazole derivatives with diverse substitution patterns.

  • In Vitro Screening: Comprehensive screening of these compounds against a broad panel of kinases to identify their primary targets.

  • Cellular and In Vivo Evaluation: In-depth evaluation of the most promising compounds in relevant cancer cell lines and animal models.

  • Computational Modeling: The use of molecular docking and other in silico methods to rationalize the observed SAR and guide the design of next-generation inhibitors.[7][8]

References

  • Hu, Y., et al. (2015). Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. Bioorganic & Medicinal Chemistry, 23(7), 1568-1577.
  • Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors. (2012). International Journal of Molecular Sciences, 13(12), 16396-16419.
  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1857.
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2025). International Journal of Scientific Development and Research, 10(2).
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025). Molecules, 30(13), 2783.
  • WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors. (2024).
  • In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. (n.d.). MDPI.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(11), 2783.
  • In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. (2024). Pharmaceuticals, 17(6), 754.
  • Synthesis of 2-Aryl Indazole: Synthesis, Biological Evaluationand In-Silico Studies. (2024). Chemistry & Biodiversity, e202302085.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry, 12(9), 1476-1509.
  • 3,5-(UN)SUBSTITUTED-1H-PYRROLO[2,3-B]PYRIDINE, 1H-PYRAZOLO[3,4-B]PYRIDINE AND 5H-PYRROLO [2-,3-B]PYRAZINE DUAL ITK AND JAK3 KINA. (2014).
  • N-Glycoside of Indolo[2,3-a]pyrrolo[3,4-c]carbazole LCS1269 Exerts Anti-Glioblastoma Effects by G2 Cell Cycle Arrest and CDK1 Activity Modulation: Molecular Docking Studies, Biological Investigations, and ADMET Prediction. (2024). International Journal of Molecular Sciences, 25(23), 14699.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2022). Caribbean Journal of Science and Technology, 10, 1-10.
  • Pyrrole substituted 2-indolinone protein kinase inhibitors. (n.d.).
  • Docking Studies for Multi-Target Drugs. (2025).
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2009). Molecules, 14(11), 4639-4659.
  • 3-(3-pyrimidin-2-ylbenzyl)-1,2,4-triazolo[4,3-b]pyridazine derivatives as MET kinase inhibitors. (2013). PubChem.
  • SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS. (2013).
  • Indazole From Natural Resources And Biological Activity. (2022).

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Comparative

A Comparative Guide to the PARP Isoform Selectivity of 2-(pyrrolidin-3-yl)-2H-indazole (Niraparib)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of PARP Isoform Selectivity in Targeted Cancer Therapy Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of PARP Isoform Selectivity in Targeted Cancer Therapy

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA damage repair.[1] The two best-characterized members, PARP1 and PARP2, are key players in the repair of DNA single-strand breaks (SSBs).[2][3][4] Inhibition of these enzymes has emerged as a powerful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.

However, the PARP family comprises 17 members, each with distinct and sometimes overlapping functions.[5] Therefore, the selectivity of PARP inhibitors (PARPis) against different PARP isoforms is a critical determinant of their efficacy and toxicity profiles.[6] A highly selective inhibitor targeting PARP1 and PARP2 may offer a more favorable therapeutic window by minimizing off-target effects associated with the inhibition of other PARP isoforms. This guide provides a comprehensive comparison of the PARP isoform selectivity of 2-(pyrrolidin-3-yl)-2H-indazole, also known as niraparib, with other clinically approved PARP inhibitors: olaparib, rucaparib, and talazoparib.

Comparative Analysis of PARP Inhibitor Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for niraparib and other major PARP inhibitors against PARP1 and PARP2. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. However, the data provides valuable insights into the relative potency and selectivity of these inhibitors.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP1/PARP2 ratio)Source(s)
Niraparib (2-(pyrrolidin-3-yl)-2H-indazole) 3.82.11.8[7]
Olaparib515[7]
Rucaparib1.4 (Ki)Not specified[7]
Talazoparib0.57Not specified[7]

Key Insights from the Data:

  • Niraparib demonstrates high potency against both PARP1 and PARP2, with a slight preference for PARP2.[7] It is reported to be highly selective for PARP1/2 over other PARP family members, such as PARP3, V-PARP, and Tankyrase 1, by over 330-fold.[7]

  • Olaparib also potently inhibits both PARP1 and PARP2, with a preference for PARP2.[7]

  • Rucaparib shows high affinity for PARP1.[7]

  • Talazoparib is a highly potent PARP1 inhibitor.[7]

While niraparib is a selective inhibitor of PARP1 and PARP2, olaparib and rucaparib have been described as being less selective, potentially inhibiting a broader range of PARP enzymes.[8]

Beyond Catalytic Inhibition: The Significance of PARP Trapping

In addition to inhibiting the catalytic activity of PARP enzymes, PARP inhibitors can also "trap" PARP proteins on DNA at the site of damage. This trapping of the PARP-DNA complex is a key mechanism contributing to the cytotoxicity of these drugs. The potency of PARP trapping varies among different inhibitors and does not always correlate with their catalytic inhibitory activity.[5] Talazoparib is recognized as the most potent PARP trapper, followed by niraparib, which is more potent in trapping than olaparib and rucaparib.[8]

Experimental Methodologies for Assessing PARP Inhibitor Selectivity

The determination of PARP inhibitor selectivity and potency relies on robust and validated experimental assays. Below are detailed descriptions of the key methodologies employed in the field.

Enzymatic Activity Assays

These assays directly measure the catalytic activity of purified PARP enzymes in the presence of varying concentrations of an inhibitor to determine the IC50 value.

a) Fluorometric Assay

This method is based on the detection of nicotinamide, a byproduct of the PARP-catalyzed NAD+ cleavage.

  • Principle: The assay measures the amount of nicotinamide produced, which is proportional to PARP activity. A developer reagent is added that reacts with nicotinamide to generate a fluorescent signal.

  • Workflow Diagram:

    G cluster_prep Reaction Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of PARP inhibitor mix Combine inhibitor dilutions and reaction mix in a 96-well plate prep_inhibitor->mix prep_reagents Prepare reaction mix: - PARP enzyme - Activated DNA - NAD+ prep_reagents->mix incubate Incubate at 30-37°C for a defined period (e.g., 30 min) mix->incubate add_developer Add developer reagent incubate->add_developer incubate_dev Incubate at room temperature (e.g., 30 min) add_developer->incubate_dev read_fluorescence Read fluorescence (e.g., Ex/Em ~420/450 nm) incubate_dev->read_fluorescence plot_data Plot fluorescence vs. inhibitor concentration read_fluorescence->plot_data calc_ic50 Calculate IC50 value using non-linear regression plot_data->calc_ic50

    Caption: Workflow for a fluorometric PARP enzymatic assay.

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare a series of dilutions of the test inhibitor in the appropriate assay buffer.

      • Prepare a reaction mixture containing the specific PARP isoform, activated DNA (to stimulate PARP activity), and NAD+.

    • Reaction Incubation:

      • In a 96-well plate, add the inhibitor dilutions to the respective wells.

      • Initiate the reaction by adding the reaction mixture to each well.

      • Incubate the plate at a controlled temperature (e.g., 30-37°C) for a specific time (e.g., 30 minutes).[9]

    • Signal Detection:

      • Stop the reaction and initiate signal development by adding a developer reagent.[9]

      • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the fluorescent signal to develop.[9]

      • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.[9]

    • Data Analysis:

      • Plot the fluorescence intensity against the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[9]

b) AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is highly sensitive and amenable to high-throughput screening.

  • Principle: The assay measures the PARylation of a biotinylated histone substrate by a PARP enzyme. Donor and acceptor beads are brought into proximity when the substrate is PARylated, generating a chemiluminescent signal.

  • Workflow Diagram:

    G cluster_reaction PARylation Reaction cluster_detection Signal Detection cluster_analysis Data Analysis incubate_reaction Incubate PARP enzyme, biotinylated histone, NAD+, and inhibitor add_beads Add Streptavidin-Donor beads and Anti-PAR-Acceptor beads incubate_reaction->add_beads incubate_beads Incubate to allow bead proximity add_beads->incubate_beads read_signal Read AlphaLISA signal incubate_beads->read_signal plot_data Plot signal vs. inhibitor concentration read_signal->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50

    Caption: Workflow for an AlphaLISA PARP enzymatic assay.

  • Step-by-Step Protocol:

    • PARylation Reaction:

      • In a 384-well plate, incubate the PARP enzyme, a biotinylated histone substrate, NAD+, and varying concentrations of the inhibitor.[10][11]

    • Signal Detection:

      • Add a mixture of Streptavidin-coated Donor beads and Acceptor beads conjugated to an anti-PAR antibody.[3]

      • Incubate to allow the Donor and Acceptor beads to come into close proximity on the PARylated biotinylated histone.[3]

    • Measurement and Analysis:

      • Read the plate on an AlphaScreen-capable microplate reader.

      • Analyze the data similarly to the fluorometric assay to determine the IC50 value.

PARP Trapping Assays

These assays measure the ability of an inhibitor to stabilize the PARP-DNA complex.

Fluorescence Polarization (FP) Assay

  • Principle: This assay uses a fluorescently labeled DNA oligonucleotide. When PARP binds to the DNA, the larger complex tumbles more slowly in solution, resulting in a higher fluorescence polarization value. A potent trapping agent will prevent the dissociation of PARP from the DNA, even in the presence of NAD+, thus maintaining a high FP signal.[12][13]

  • Workflow Diagram:

    G cluster_prep Preparation cluster_binding Binding and Trapping cluster_measurement Measurement & Analysis prep_reagents Prepare PARP enzyme, fluorescent DNA probe, NAD+, and inhibitor dilutions mix_reagents Mix reagents in a microplate prep_reagents->mix_reagents incubate Incubate to allow binding and trapping mix_reagents->incubate read_fp Measure Fluorescence Polarization incubate->read_fp analyze Analyze data to determine trapping potency read_fp->analyze

    Caption: Workflow for a Fluorescence Polarization PARP trapping assay.

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare solutions of the PARP enzyme, a fluorescently labeled DNA oligonucleotide, NAD+, and serial dilutions of the test inhibitor.[14]

    • Assay Setup:

      • In a microplate, combine the PARP enzyme and the fluorescent DNA probe.

      • Add the inhibitor dilutions to the appropriate wells.

      • Initiate the reaction by adding NAD+.[14]

    • Incubation:

      • Incubate the plate for a specified time to allow for PARP binding to DNA and the trapping effect of the inhibitor to occur.[14]

    • Measurement and Analysis:

      • Measure the fluorescence polarization of each well using a suitable microplate reader.[15][16]

      • An increase in the FP signal in the presence of the inhibitor indicates PARP trapping. The data is analyzed to determine the trapping potency.

PARP Signaling in DNA Repair

PARP1 and PARP2 are central to the Base Excision Repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.

G cluster_SSB Single-Strand Break (SSB) Repair SSB DNA Single-Strand Break PARP1_2 PARP1 / PARP2 SSB->PARP1_2 binds to PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1_2->PARylation catalyzes Recruitment Recruitment of Repair Proteins (e.g., XRCC1, DNA Ligase III) PARylation->Recruitment facilitates Repair DNA Repair Recruitment->Repair Repaired_DNA Repaired DNA Repair->Repaired_DNA

Caption: Role of PARP1/2 in Single-Strand Break Repair.

Upon detecting a single-strand break, PARP1 and PARP2 bind to the damaged site.[2] This binding activates their catalytic activity, leading to the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins.[4][17] These PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1 and DNA Ligase III, to the site of damage, facilitating the repair process.[1][4]

Conclusion

2-(pyrrolidin-3-yl)-2H-indazole (niraparib) is a potent and highly selective inhibitor of PARP1 and PARP2. Its selectivity profile, coupled with its significant PARP trapping ability, contributes to its clinical efficacy. Understanding the nuances of PARP isoform selectivity among different inhibitors is paramount for the rational design of novel anticancer therapies and for optimizing existing treatment regimens. The experimental methodologies outlined in this guide provide a framework for the continued evaluation and comparison of PARP inhibitors, ultimately aiding in the development of more effective and less toxic cancer treatments.

References

  • Comparative Analyses of Poly(ADP-Ribose) Polymerase Inhibitors. PubMed. [Link]

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. MDPI. [Link]

  • PARP-1 and PARP-2: New players in tumour development. PMC - PubMed Central. [Link]

  • Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets. PMC - NIH. [Link]

  • PARP1 and PARP2 are dispensable for DNA repair by microhomology-mediated end-joining at double-ended DSBs. ResearchGate. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]

  • PARP Assay Services. Reaction Biology. [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]

  • Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases. PubMed Central. [Link]

  • PARPtrap™ Assay Kit for PARP1. BPS Bioscience. [Link]

  • PARPtrap™ Assay Kit for PARP1. BPS Bioscience. [Link]

  • Comprehensive selectivity profile of PARP inhibitors. A, Selectivity... ResearchGate. [Link]

  • PARP1 Homogenous Assay Kit. BPS Bioscience. [Link]

  • DNA single-strand break and double-strand break repair pathways. a PARP... ResearchGate. [Link]

  • Molecular Pathways: Targeting PARP in Cancer Treatment. AACR Journals. [Link]

  • The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication. PMC - NIH. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • PARP2 Homogeneous Assay Kit. BPS Bioscience. [Link]

  • Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors. bioRxiv. [Link]

  • The comings and goings of PARP-1 in response to DNA damage. PMC - NIH. [Link]

  • Fluorescence Polarization Assays. YouTube. [Link]

Sources

Validation

Head-to-Head Guide: 2H-Indazole PARP Inhibitors vs. Alternative Scaffolds

Executive Summary: The 2H-Indazole Advantage In the landscape of Poly(ADP-ribose) polymerase (PARP) inhibitors, the 2H-indazole scaffold—represented primarily by Niraparib —occupies a distinct pharmacological niche. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 2H-Indazole Advantage

In the landscape of Poly(ADP-ribose) polymerase (PARP) inhibitors, the 2H-indazole scaffold—represented primarily by Niraparib —occupies a distinct pharmacological niche. While early PARP inhibitors (PARPi) were designed solely as catalytic blockers, the clinical efficacy of this class is now understood to be driven by PARP Trapping : the stabilization of PARP-DNA complexes that stall replication forks.

The 2H-indazole scaffold differentiates itself not by being the most potent trapper (a title held by the triazole Talazoparib), but by offering a superior pharmacokinetic (PK) profile , specifically regarding Blood-Brain Barrier (BBB) penetration and metabolic stability. This guide provides a head-to-head technical comparison of the 2H-indazole class against its competitors, substantiating claims with experimental data and protocols.

Head-to-Head Performance Matrix

The following data synthesizes cross-trial comparisons and preclinical benchmarking. Note that while catalytic inhibition (


) is similar across the board, Trapping Efficiency  and Brain Exposure  vary by orders of magnitude.[1]
Table 1: Comparative Profiling of PARP Inhibitor Scaffolds[2]
FeatureNiraparib (2H-Indazole)Olaparib (Phthalazinone)Talazoparib (Triazole)Rucaparib (Indole)
Scaffold Class 2H-Indazole PhthalazinoneTriazoleIndole
PARP1

(Enzymatic)
3.8 nM5.0 nM0.57 nM1.4 nM
PARP2

(Enzymatic)
2.1 nM1.0 nM0.74 nM0.6 nM
Trapping Potency Moderate (~0.1-0.5x Talazoparib)Moderate (~0.1x Talazoparib)Very High (100x Olaparib)Moderate
Bioavailability (

)
~73% (High)~40-50%~55%36%
BBB Penetration (

)
High (Tumor:Plasma ~0.3-3.[2]0)Low (Tumor:Plasma <0.05)Low/ModerateLow
Half-life (

)
36 hours (Once Daily)11-15 hours (Twice Daily)90 hours (Once Daily)17-19 hours (Twice Daily)
Selectivity Highly Selective (PARP1/2)Selective (PARP1/2)Selective (PARP1/2)Less Selective (Hits PARP3/Tankyrase)

Key Insight: The 2H-indazole scaffold confers high lipophilicity and membrane permeability, allowing Niraparib to achieve therapeutic concentrations in the CNS where phthalazinones (Olaparib) struggle. This makes the 2H-indazole class a preferred candidate for preventing or treating brain metastases in BRCA-mutated cancers.

Mechanistic Visualization: Trapping vs. Inhibition[3][4][5][6]

The clinical potency of PARP inhibitors correlates more strongly with trapping efficiency than catalytic inhibition.[1] The diagram below illustrates the divergent outcomes of simple catalytic inhibition versus the cytotoxic "trap" induced by these scaffolds.

PARP_Mechanism cluster_Catalytic Catalytic Inhibition Only (e.g., Veliparib) cluster_Trapping PARP Trapping (2H-Indazole / Triazole) SSB Single Strand Break (SSB) PARP_Bind PARP1/2 Binds SSB SSB->PARP_Bind Inhibit Blocks NAD+ Binding PARP_Bind->Inhibit Weak Trapper Trap Allosteric Lock on DNA PARP_Bind->Trap Strong Trapper Release PARP Releases DNA Inhibit->Release Repair BER Repair / Survival Release->Repair Fork_Collapse Replication Fork Collision Trap->Fork_Collapse DSB Double Strand Break (DSB) Fork_Collapse->DSB Death Synthetic Lethality (In HRD Cells) DSB->Death

Figure 1: Mechanism of Action distinguishing Catalytic Inhibition from PARP Trapping. The 2H-indazole scaffold (Niraparib) effectively promotes the "Trap" pathway, leading to DSBs which are lethal in HR-deficient cells.

Experimental Protocols

To validate the performance of a 2H-indazole compound against alternatives, researchers must employ self-validating assays. The following protocols are designed to quantify the two critical differentiators: Trapping Efficiency and BBB Penetration .

Protocol A: Chromatin Fractionation Assay (Trapping Efficiency)

Objective: Quantify the amount of PARP1 protein "trapped" on chromatin after drug treatment.[3] This distinguishes potent trappers (Talazoparib) from moderate ones (Niraparib) and weak ones (Veliparib).[2][4]

Reagents:

  • Cell Line: HeLa or DT40 (wild-type vs PARP1-/-).

  • Damage Inducer: Methyl methanesulfonate (MMS) (0.01%).

  • Lysis Buffer A (Soluble): 10 mM HEPES (pH 7.9), 10 mM KCl, 1.5 mM MgCl2, 0.34 M Sucrose, 10% Glycerol, 0.1% Triton X-100.

  • Lysis Buffer B (Chromatin): 3 mM EDTA, 0.2 mM EGTA, 1 mM DTT.

Workflow:

  • Treatment: Seed cells at

    
     density. Treat with PARP inhibitor (10 nM - 1 µM) for 1 hour.
    
  • Damage Induction: Add MMS (0.01%) for 30 minutes in the presence of the inhibitor. (Crucial: MMS generates SSBs that recruit PARP; the inhibitor traps it).[2][5]

  • Fractionation:

    • Harvest cells and wash with PBS.

    • Resuspend in Buffer A . Incubate on ice for 5 min. Centrifuge at 1,300 x g for 4 min.

    • Supernatant 1: Cytosolic/Soluble Nuclear fraction (Unbound PARP).

    • Pellet: Nuclei/Chromatin.[6][5][7]

    • Resuspend pellet in Buffer B . Incubate on ice for 10 min. Sonicate briefly. Centrifuge at 1,700 x g for 4 min.

    • Supernatant 2: Chromatin-bound fraction (Trapped PARP).[6][5]

  • Analysis: Perform Western Blot on both fractions using anti-PARP1 antibody.[7]

  • Quantification: Calculate the ratio of Chromatin-Bound PARP / Total PARP.

    • Validation Check: Talazoparib should show >50% chromatin retention. Veliparib should show <10%. Niraparib will typically fall in the 20-40% range.

Protocol B: Intracranial PK/PD Assessment

Objective: Verify the superior BBB penetration of the 2H-indazole scaffold compared to phthalazinones.

Workflow:

  • Model: Orthotopic glioma xenograft or brain-metastatic breast cancer model (e.g., MDA-MB-231-BrM) in mice.

  • Dosing: Administer drugs at clinical equivalent doses (e.g., Niraparib 50 mg/kg vs. Olaparib 50 mg/kg) via oral gavage for 5 days.

  • Perfusion: At

    
     (2 hours post-dose), anesthetize mice and perform transcardial perfusion with saline to remove blood from brain capillaries. Failure to perfuse invalidates the study by measuring drug in blood rather than brain tissue.
    
  • Collection: Harvest Brain (Tumor + Normal tissue) and Plasma.

  • Bioanalysis: Homogenize tissue; extract using acetonitrile precipitation. Analyze via LC-MS/MS.

  • Calculation: Determine

    
     (Unbound brain-to-plasma partition coefficient).[8]
    
    • Expected Result: Niraparib

      
      ; Olaparib 
      
      
      
      .

Workflow Visualization: Comparative Assay Logic

Assay_Workflow cluster_Input Experimental Setup cluster_Process Fractionation cluster_Output Readout Cells Cells + MMS (Damage) Drug Add PARPi (1 µM) Cells->Drug Lysis Lysis (Triton X-100) Drug->Lysis Spin Centrifuge Lysis->Spin Sep Separate Supernatant vs Pellet Spin->Sep Soluble Soluble PARP (Catalytic Inhibition) Sep->Soluble Supernatant Chromatin Chromatin-Bound PARP (Trapping Efficiency) Sep->Chromatin Pellet

Figure 2: Workflow for Chromatin Fractionation Assay. This workflow isolates the specific population of PARP enzymes trapped on DNA, the key metric for comparing scaffold potency.

References

  • Discovery of Niraparib (MK-4827): Jones, P., et al. (2009). "Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors."[9][10] Journal of Medicinal Chemistry. Link

  • PARP Trapping Hierarchy: Murai, J., et al. (2012).[11] "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research. Link

  • Brain Penetration Comparison: Sun, K., et al. (2018). "A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models."[12][13] Oncotarget. Link

  • Mechanism of Action Review: Pommier, Y., et al. (2016). "Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action."[1][14][2][11][7][15][16] Science Translational Medicine. Link

  • Clinical Safety Profiles: Mirza, M.R., et al. (2016). "Niraparib Maintenance Therapy in Platinum-Sensitive, Recurrent Ovarian Cancer." The New England Journal of Medicine. Link

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Safety & Regulatory Compliance

Safety

2-(pyrrolidin-3-yl)-2H-indazole: Proper Disposal Procedures

Executive Summary: Immediate Action Directives Do Not dispose of 2-(pyrrolidin-3-yl)-2H-indazole down the drain. Do Not mix with oxidizing acids (Nitric, Perchloric) or active acylating agents.[1] This compound is a nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directives

Do Not dispose of 2-(pyrrolidin-3-yl)-2H-indazole down the drain. Do Not mix with oxidizing acids (Nitric, Perchloric) or active acylating agents.[1]

This compound is a nitrogenous heterocycle containing a secondary amine.[1] It functions as an organic base.[1] Improper disposal in acidic waste streams can cause dangerous exothermic reactions.[1] It must be segregated into Non-Halogenated Organic or Alkaline waste streams and disposed of via high-temperature incineration.[1]

Part 1: Chemical Identity & Hazard Profiling

To dispose of this chemical safely, you must understand its reactivity profile.[1] 2-(pyrrolidin-3-yl)-2H-indazole combines an indazole core with a pyrrolidine ring.[2][1]

PropertyCharacteristicOperational Implication
Functional Group Secondary Amine (Pyrrolidine)Basic. Reacts exothermically with acids.[2][1] Capable of forming carcinogenic nitrosamines if mixed with nitrites/nitrosating agents.[1]
Physical State Solid (typically) or Viscous OilSolids must be dissolved for liquid waste streams or packed as solid waste.[2][1]
RCRA Status Unlisted (Characteristic)Likely D002 (Corrosive) if pH > 12.5 in solution; otherwise treated as "Hazardous Waste - Toxic/Irritant."[2][1]
Combustibility OrganicClassify as Ignitable (D001) if dissolved in flammable solvents.[2][1]

Senior Scientist Insight: The pyrrolidine moiety is the critical driver for disposal logic.[1] While the indazole ring is relatively stable, the secondary amine is reactive.[1] You must treat this substance as a Corrosive/Irritant Organic Base .[1]

Part 2: Pre-Disposal Stabilization & Segregation

Before moving the waste to the central accumulation area, ensure the material is chemically stable.[1]

Segregation (The "Golden Rule")[2]
  • Keep Separate From: Strong acids (HCl, H₂SO₄), Oxidizers (Permanganates, Peroxides), and Nitrosating agents.[2][1]

  • Compatible Stream: Organic Solvents (Non-Halogenated) or dedicated "Organic Bases" stream.[1]

Quenching (Only for Reactive Residues)

If you have small amounts of reactive intermediate remaining in reaction vessels:

  • Dilute with a chemically compatible solvent (e.g., Ethanol or 2-Propanol).[1]

  • Slowly neutralize with a dilute, non-oxidizing acid (e.g., 1M Acetic Acid) only if the protocol specifically requires pH adjustment for the waste stream.[1]

  • Preferred Method: Transfer directly to the organic waste container without on-site neutralization to minimize handling risks.[1]

Part 3: The Disposal Workflow

Follow this decision tree to determine the physical path of the waste.[1]

Protocol A: Solid Waste (Pure Compound)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or the original glass shipping container.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(pyrrolidin-3-yl)-2H-indazole" (Do not use abbreviations).[2][1]

    • Hazards: Check "Toxic" and "Irritant."[1]

  • Secondary Containment: Place the sealed jar into a clear plastic bag (zip-lock) before placing it in the solid waste drum.

Protocol B: Liquid Waste (Solutions/Mother Liquor)[2]
  • Solvent Check: Ensure the carrier solvent is non-halogenated (e.g., Methanol, DMSO).[1] If dissolved in DCM/Chloroform, it must go to the Halogenated stream.[1]

  • Pouring: Use a funnel to prevent spills on the drum rim.

  • Log Entry: Record the volume and estimated concentration on the waste log immediately.

Protocol C: Empty Containers[2]
  • Triple Rinse: Rinse the empty bottle 3 times with a compatible solvent (e.g., Acetone).[1]

  • Rinsate Disposal: Pour all rinsate into the Liquid Organic Waste container.[1]

  • Defacing: Cross out the label on the bottle and mark "Empty."[1]

  • Disposal: Place the glass in the "Defaced Glass/Sharps" bin, not general trash.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for disposing of 2-(pyrrolidin-3-yl)-2H-indazole.

DisposalWorkflow Start Waste: 2-(pyrrolidin-3-yl)-2H-indazole StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidPack Pack in HDPE Jar Label: 'Toxic Solid' Solid->SolidPack SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo No Halogens StreamA Stream A: Halogenated Waste Halo->StreamA StreamB Stream B: Organic Solvents NonHalo->StreamB Final Vendor Pickup (Incineration) SolidPack->Final StreamA->Final StreamB->Final

Figure 1: Decision matrix for segregating 2-(pyrrolidin-3-yl)-2H-indazole waste based on physical state and solvent composition.

Part 5: Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[1]

  • PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a bag.[1]

    • Liquid: Do not use standard clay litter if the solvent is flammable.[1] Use chemically inert absorbent pads or vermiculite.[1]

  • Decontamination: Wipe the surface with a mild detergent solution followed by water.[1] Do not use bleach (sodium hypochlorite) immediately, as it may react with the amine to form chloramines.[1]

Part 6: Regulatory Compliance (US/EU Context)

RegulationClassificationCode/Note
EPA (RCRA) Unlisted Hazardous WasteGenerator must characterize.[2][1] Default to D001 (Ignitable) or D002 (Corrosive) depending on formulation [1].
DOT (Transport) Corrosive / FlammableIf shipping pure: likely UN 3259 (Amines, solid, corrosive, n.o.s.) or UN 2924 (Flammable liquid, corrosive) [2].[2][1]
EU Waste Code Laboratory Chemicals16 05 06 * (Laboratory chemicals consisting of or containing dangerous substances) [3].[2][1]

References

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]

  • Pipeline and Hazardous Materials Safety Administration (PHMSA). Hazardous Materials Table (49 CFR 172.101).[1] Retrieved from [Link][2][1]

  • European Chemicals Agency (ECHA). Guidance on the classification and labelling of waste.[1] Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link][2][1]

Sources

Handling

Personal protective equipment for handling 2-(pyrrolidin-3-yl)-2H-indazole

CAS Number: 1443979-68-7 Molecular Formula: C₁₁H₁₃N₃ Molecular Weight: 187.24 g/mol Hazard Class (Predicted): Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral).[1] Core Directive: The Precautionary Principle As a Se...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1443979-68-7 Molecular Formula: C₁₁H₁₃N₃ Molecular Weight: 187.24 g/mol Hazard Class (Predicted): Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral).[1]

Core Directive: The Precautionary Principle

As a Senior Application Scientist, I must emphasize that 2-(pyrrolidin-3-yl)-2H-indazole is a specialized research intermediate. Unlike commodity chemicals with decades of exposure data, its toxicological profile is not fully characterized. Therefore, we do not rely solely on the "absence of evidence" for safety. Instead, we apply the Precautionary Principle , treating this compound as a bioactive amine-containing heterocycle.[1]

The structural presence of a secondary amine (pyrrolidine) suggests potential for skin corrosion/irritation and high pH sensitivity. The indazole core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition or receptor modulation, implying potential (untested) biological activity.

Your operational mantra is: Handle as if it is a sensitizer and a potent bioactive agent until proven otherwise.

Risk Assessment & Hazard Identification

The safety profile is derived from Structural Activity Relationship (SAR) analysis of its two primary moieties: the Indazole ring and the Pyrrolidine ring.

Hazard CategoryPredicted RiskMechanism / Causality
Skin/Eye Irritation High Secondary amines (pyrrolidines) are basic (

) and can cause chemical burns or severe irritation upon contact with mucous membranes.[1]
Respiratory Toxicity Moderate Fine powders of heterocyclic amines are potent respiratory irritants (H335). Inhalation can trigger bronchospasm or mucosal inflammation.
Systemic Toxicity Unknown/Moderate Indazoles are bio-isosteres of purines and indoles; accidental ingestion or absorption could modulate biological pathways (e.g., PARP inhibition).
Physical Hazard Low Likely a stable solid, but organic dusts always present a deflagration risk if aerosolized in high concentrations.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this specific matrix designed for handling functionalized heterocyclic amines.

PPE ComponentSpecificationRationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil / 0.12 mm)(Inner: 3 mil / 0.08 mm)Breakthrough Time: <10 mins for amines in solution.Double gloving provides a "sacrificial layer."[1] If the outer glove is splashed, strip and replace immediately.
Eye Protection Chemical Goggles (Not Safety Glasses)Amine vapors or dusts can bypass the side-gaps of safety glasses.[1] Goggles form a seal, preventing lacrimal interaction with basic dust.
Respiratory N95 / P100 (if outside hood)Fume Hood (Primary)Engineering controls (Hood) are primary. Use a respirator only during spill cleanup or equipment maintenance.
Body Protection Tyvek® Lab Coat orCotton Coat + ApronStandard cotton is permeable to liquids. A chemical-resistant apron prevents saturation of clothing during solubilization steps.[1]

Operational Workflow: The "Zero-Contact" Protocol

This workflow is designed to prevent any direct contact between the operator and the compound.

Phase 1: Receipt & Storage[1]
  • Verification: Upon receipt, verify CAS 1443979-68-7 against the certificate of analysis.

  • Storage: Store in a cool, dry place (

    
     is typical for indazoles to prevent oxidation).[1] Keep container tightly sealed under inert gas (Argon/Nitrogen) if possible, as secondary amines can absorb 
    
    
    
    from the air to form carbamates.
Phase 2: Weighing & Transfer (Critical Step)[1]
  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Dry heterocyclic powders are prone to static charge, causing "fly-away" particles that contaminate the workspace.[1]

  • The "Coffin" Method:

    • Place the weighing boat inside a larger secondary container (e.g., a plastic tupperware or glass dish) before adding the chemical.

    • Weigh the compound.

    • If any powder spills, it is contained within the secondary vessel, not the balance.

Phase 3: Solubilization
  • Solvent Choice: DMSO or Methanol are common solvents.

  • Exotherm Warning: When dissolving basic amines in acidic media (if applicable), add the solid slowly to the liquid to manage heat generation.

  • Vessel: Use a screw-top vial (scintillation vial) rather than an open beaker to minimize vapor release.

Phase 4: Reaction Setup
  • All reactions involving this amine should be vented to a scrubber or conducted strictly within the fume hood.

  • Quenching: If used as a nucleophile, ensure all unreacted amine is neutralized (e.g., with dilute HCl workup) before opening the reaction vessel for isolation.

Visualized Safety Lifecycle

The following diagram illustrates the "Cradle-to-Grave" safety logic for this specific compound.

SafetyLifecycle Receipt Receipt & Verification (Check CAS 1443979-68-7) Storage Storage (Cool, Dry, Inert Gas) Receipt->Storage Log in Inventory Weighing Weighing (Anti-static, Fume Hood) Storage->Weighing Transport in Secondary Cont. Reaction Reaction/Handling (Closed System) Weighing->Reaction Dissolve immediately Disposal Disposal (High-Temp Incineration) Weighing->Disposal Contaminated Wipes/PPE Reaction->Disposal Quench & Segregate

Figure 1: Operational lifecycle emphasizing containment at every stage of handling.

Emergency Response & Disposal

Spill Response
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don double gloves, goggles, and a half-mask respirator with organic vapor/acid gas cartridges (due to amine nature).

  • Neutralize: Cover the spill with a dry absorbent (vermiculite or sand). Do not use water initially, as this may spread the amine.

  • Collect: Sweep into a disposable container. Wipe the surface with dilute acetic acid (vinegar) to neutralize trace residues, followed by soap and water.

Disposal Strategy

Do not pour down the drain. This compound is a nitrogen-containing heterocycle and must be treated as hazardous organic waste.[1]

  • Solid Waste: Label as "Hazardous Solid - Basic Organic Amine."[1]

  • Liquid Waste: Combine with "Non-Halogenated Organic Solvents" (unless halogenated solvents were used in the process).

  • Destruction: The preferred method is High-Temperature Incineration to fully oxidize the nitrogenous rings into

    
     (scrubbed) and 
    
    
    
    .[1]

References

  • Accela ChemBio . (n.d.). Product Information: 2-(pyrrolidin-3-yl)-2H-indazole.[1][2][3][4][5] Retrieved February 3, 2026, from [Link][1]

  • National Center for Biotechnology Information (PubChem) . (n.d.). Indazole Structure and Safety Data. Retrieved February 3, 2026, from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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